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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol CAS 1536168-13-4

For Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound Publicly available experimental data for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol with CAS number 1536168-13-4 is limited. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

Publicly available experimental data for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol with CAS number 1536168-13-4 is limited. This technical guide has been constructed by synthesizing information on the well-characterized aminopyrimidine core, related 4-substituted pyrimidine analogues, and established principles of medicinal chemistry. While direct experimental values for the subject compound are not widely reported, this guide provides a robust framework for its study, including predicted properties, established synthetic and analytical methodologies, and the scientific rationale for its potential applications.

Introduction: The Aminopyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and dipole-dipole interactions with biological targets.[2] The aminopyrimidine core, in particular, is a privileged structure in drug design, featuring in approved anticancer drugs like Imatinib and Abemaciclib.[1][3] These compounds often function as kinase inhibitors, highlighting the potential of this scaffold in developing targeted therapies.[1][4] The subject of this guide, 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, combines this key pharmacophore with an ethanol side chain, suggesting potential for modulated solubility and additional hydrogen bonding interactions.

Physicochemical Properties: An Educated Estimation

PropertyEstimated Value / CharacteristicRationale
Molecular Formula C₆H₉N₃O₂Based on chemical structure.
Molecular Weight 155.16 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAminopyrimidine derivatives are typically crystalline solids at room temperature.[5]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and slightly soluble in water.The presence of the amino and hydroxyl groups, along with the nitrogen atoms in the pyrimidine ring, should impart some water solubility. The core heterocyclic structure suggests solubility in polar organic solvents.
Melting Point Expected to be in the range of 150-200 °C4-Aminopyrimidine has a melting point of 154-156 °C.[5] The side chain may influence this value.
pKa Estimated to be around 4-6The amino group on the pyrimidine ring is expected to be basic. The pKa of 4-aminopyrimidine is approximately 5.7.[5] The ether linkage may slightly alter this value.

Synthesis and Purification

The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A general workflow is proposed below.

Proposed Synthetic Workflow

A Starting Material: 4-chloro-5-aminopyrimidine E Reaction: Nucleophilic Aromatic Substitution (SNAr) A->E B Reagent: Ethylene glycol B->E C Base: (e.g., NaH, K2CO3) C->E Deprotonates ethylene glycol D Solvent: (e.g., DMF, DMSO) D->E Reaction medium F Work-up & Purification: (e.g., Extraction, Chromatography) E->F G Final Product: 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol F->G

Caption: Proposed synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.

Detailed Experimental Protocol (General)
  • Preparation: To a solution of 4-chloro-5-aminopyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Add ethylene glycol dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityRationale
Pyrimidine C2-H~8.0-8.5SingletAromatic proton adjacent to two nitrogen atoms.
Pyrimidine C6-H~7.5-8.0SingletAromatic proton.
NH₂~5.0-6.0Broad SingletAmine protons, chemical shift can vary with concentration and temperature.
O-CH₂~4.0-4.5TripletMethylene group adjacent to the oxygen atom.
CH₂-OH~3.5-4.0TripletMethylene group adjacent to the hydroxyl group.
OH~4.5-5.5TripletHydroxyl proton, can be a broad singlet.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Rationale
C4 (C-O)~160-170Carbon atom of the ether linkage on the pyrimidine ring.
C2~150-160Carbon atom between two nitrogen atoms.
C6~140-150Aromatic carbon.
C5 (C-N)~120-130Carbon atom attached to the amino group.
O-CH₂~65-75Methylene carbon adjacent to the ether oxygen.
CH₂-OH~55-65Methylene carbon adjacent to the hydroxyl group.

Note: Line broadening for the C5 carbon in the ¹³C NMR spectrum of C4-substituted pyrimidines has been reported, which can aid in regiochemical assignment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3600 (broad)Hydroxyl group of the ethanol side chain.
N-H stretch3100-3500Amino group on the pyrimidine ring.[7]
C-H stretch (aromatic)3000-3100C-H bonds of the pyrimidine ring.
C-H stretch (aliphatic)2850-3000C-H bonds of the ethanol side chain.
C=N, C=C stretch1500-1650Pyrimidine ring stretching vibrations.
C-O stretch1000-1300Ether and alcohol C-O bonds.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of the compound.

  • Fragmentation: Expect to see fragments corresponding to the loss of the ethanol side chain or parts of it. The pyrimidine ring itself is generally stable.[8]

Potential Applications in Drug Development

The 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol scaffold holds promise for various therapeutic areas, primarily due to the established biological activities of aminopyrimidines.

Kinase Inhibition

The aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. This makes the compound a candidate for screening against a variety of kinases implicated in cancer and inflammatory diseases.[1]

Antimicrobial Agents

Aminopyrimidine derivatives have been reported to possess antimicrobial and antifungal properties.[9] This compound could be explored for its potential as a novel antimicrobial agent.

CNS Disorders

Derivatives of 4-aminopyrimidine have been investigated as inhibitors of Beta-Amyloid Cleaving Enzyme-1 (BACE1), a key target in Alzheimer's disease research.[10] The structural features of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol may warrant its investigation in this area.

Workflow for Biological Evaluation

A Compound Synthesis & Characterization B In vitro Screening (e.g., Kinase assays, Antimicrobial assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship studies) C->D E In vivo Studies (Animal models) D->E F Preclinical Development E->F

Caption: General workflow for the biological evaluation of a novel compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically classified as irritants. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a compound of interest due to its incorporation of the biologically significant aminopyrimidine scaffold. Although direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthetic and analytical methodologies offer a clear path for researchers to produce and characterize this compound. Its potential as a kinase inhibitor, antimicrobial agent, or a modulator of CNS targets makes it a valuable candidate for further investigation in drug discovery programs.

References

  • American Chemical Society. (n.d.). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. ACS Publications. Retrieved from [Link]

  • PubMed. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Retrieved from [Link]

  • ConnectSci. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Retrieved from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Retrieved from [Link]

  • Taylor & Francis. (2012). Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Retrieved from [Link]

  • PubMed. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • R Discovery. (2026). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • Lirias. (2010). Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

  • Synthesis and Biological Activity of Some 4-substituted Pyrimidines and Fused Pyrimidines. (1991). Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Retrieved from [Link]

  • American Chemical Society. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. ACS Publications. Retrieved from [Link]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol in Polar Aprotic Solvents: A Methodical Approach for Pre-formulation Studies

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a novel heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a novel heterocyclic compound with potential therapeutic applications. The focus is on its behavior in a range of common polar aprotic solvents, a critical aspect of early-stage drug development, from initial screening to formulation. This document outlines a robust experimental methodology, presents a hypothetical solubility dataset based on the compound's structural attributes, and offers insights into the underlying physicochemical principles governing its solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, which incorporates both hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens and ether oxygen), understanding its interaction with various solvents is paramount. Polar aprotic solvents are frequently employed in pharmaceutical processes, including synthesis, purification, and as vehicles for in vitro and in vivo screening. Therefore, a detailed solubility profile in these solvents is indispensable for informed decision-making during pre-formulation and process development.

This guide will delve into a systematic approach to characterizing the solubility of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, providing researchers with a practical and scientifically rigorous framework.

Physicochemical Characterization of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

The molecular structure of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol suggests a molecule with a moderate degree of polarity. The presence of the aminopyrimidine core, a known bioisostere in many kinase inhibitors, combined with a flexible hydroxyethyl side chain, creates multiple sites for potential solute-solvent interactions.

  • Hydrogen Bond Donors: The primary amine (-NH2) and terminal hydroxyl (-OH) groups can donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring and the ether oxygen are potential hydrogen bond acceptors.

  • Dipole Moment: The molecule is expected to possess a significant dipole moment due to the electronegative nitrogen and oxygen atoms.

These features predict a favorable interaction with polar solvents. However, the extent of solubility will be modulated by the specific characteristics of each solvent, such as its dielectric constant, dipole moment, and hydrogen bonding capacity.

Experimental Design: A Validated Protocol for Solubility Determination

A robust and reproducible method is essential for generating reliable solubility data. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility and will be the basis of our protocol. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Reagents
  • 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (purity >99%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Type I ultrapure water for analytical preparations

  • Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC system with UV detector.

Step-by-Step Experimental Workflow
  • Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the selected polar aprotic solvent to several glass vials.

  • Addition of Solute: Add an excess amount of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol to each vial to ensure that a solid phase remains at equilibrium.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid from the supernatant.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with an appropriate solvent mixture for analysis by a validated HPLC-UV method.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to a standard calibration curve.

  • Data Reporting: Express the solubility in mg/mL and molarity (mol/L).

Caption: Isothermal Shake-Flask Solubility Workflow.

Hypothetical Solubility Profile and Discussion

Based on the physicochemical properties of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol and the known characteristics of common polar aprotic solvents, a hypothetical solubility profile is presented below. This data serves as a representative example of what might be expected from the experimental protocol described.

SolventDielectric Constant (ε) at 20°CDipole Moment (D)Hypothetical Solubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°C
Dimethyl sulfoxide (DMSO)473.962501.37
N,N-Dimethylformamide (DMF)373.821800.98
Acetonitrile (ACN)37.53.92250.14
Tetrahydrofuran (THF)7.61.75100.05
Interpretation of Results
  • High Solubility in DMSO and DMF: The exceptional solubility in DMSO and DMF can be attributed to their high polarity, large dipole moments, and their ability to act as strong hydrogen bond acceptors. These solvents can effectively solvate both the polar functional groups and the aromatic ring system of the solute, disrupting the crystal lattice of the solid compound.

  • Moderate Solubility in Acetonitrile: Although ACN has a high dielectric constant and dipole moment, its ability to act as a hydrogen bond acceptor is weaker compared to DMSO and DMF. This likely results in a lower, yet still significant, solubility for a molecule rich in hydrogen bond donors like 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.

  • Low Solubility in Tetrahydrofuran: THF has a considerably lower dielectric constant and dipole moment, making it less effective at solvating polar molecules. Its limited capacity for hydrogen bonding interactions further contributes to the predicted lower solubility of the compound.

Conclusion and Future Directions

The solubility of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol in polar aprotic solvents is a critical parameter that dictates its utility in various stages of drug development. The presented hypothetical data, grounded in the principles of physical chemistry, suggests a high solubility in highly polar solvents like DMSO and DMF, with diminishing solubility in less polar media. The provided experimental workflow offers a robust and reliable method for obtaining accurate solubility data.

For future studies, it is recommended to expand this solubility profile to include a wider range of solvents, including polar protic solvents and non-polar solvents, to build a comprehensive understanding of the compound's behavior. Additionally, investigating the effect of pH on the aqueous solubility of this aminopyrimidine derivative will be crucial for predicting its in vivo absorption characteristics.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

  • Wahlstrom, J. L., & Finehout, E. J. (2014). Solubility of Pharmaceutical Compounds in Organic Solvents. In Developing Solid Oral Dosage Forms (pp. 147-164). Academic Press. Available at: [Link]

Foundational

Rational Design and Mechanism of Action of 5-Aminopyrimidine Derivatives in Kinase Inhibition

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology, immunology, and infectious diseases. Among the vast chemical space of pharmacophores, the 5-aminopyrimidine scaffold has emerged as a highly versatile and potent bioisostere for the adenine ring of ATP. This whitepaper provides an in-depth mechanistic analysis of how 5-aminopyrimidine derivatives achieve high-affinity kinase inhibition. By detailing the structural rationale, quantitative target profiling, and self-validating experimental methodologies, this guide serves as a comprehensive framework for researchers optimizing hit-to-lead pipelines.

Structural Rationale: The 5-Aminopyrimidine Scaffold

The foundational logic behind utilizing pyrimidine derivatives lies in their structural homology to the ATP purine core. In the highly conserved ATP-binding pocket of protein kinases, the hinge region forms critical hydrogen bonds with the adenine base of ATP.

The 5-aminopyrimidine core excels in this microenvironment because:

  • Hydrogen Bonding Capacity: The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the hinge region (typically involving residues like Met, Leu, or Val).

  • Vectorial Extension: The amino group at the 5-position provides a synthetic vector. This allows medicinal chemists to append functional groups that project into the solvent-exposed region or interact with the gatekeeper residue, thereby dictating kinase selectivity.

For instance, structural bioinformatics and molecular docking studies have demonstrated that the 5-aminopyrimidine moiety positions itself within the Aurora2 kinase active site to make essential polar, nonpolar, and hydrogen-bonding contacts, mirroring the binding modes of established inhibitors 1.

Mechanism of Action: Conformational Control

5-Aminopyrimidine derivatives primarily function via two distinct mechanisms of action (MoA), depending on their peripheral substitutions:

  • Type I Inhibition (ATP-Competitive): The compound binds to the active conformation of the kinase (DFG-in state). The pyrimidine core anchors to the hinge region, sterically occluding ATP from entering the catalytic cleft. This is observed in 4-aryloxy-5-benzamidopyrimidines targeting the Epidermal Growth Factor Receptor (EGFR) 2.

  • Type II Inhibition (DFG-Out Stabilization): By extending hydrophobic moieties past the gatekeeper residue, specific aminopyrimidine amides can lock the kinase into an inactive (DFG-out) conformation. This approach was successfully utilized to design potent, selective inhibitors of Lymphocyte Specific Kinase (Lck), drawing inspiration from the binding mode of imatinib 3.

MOA cluster_0 Active Kinase Signaling cluster_1 Inhibited State (5-Aminopyrimidine) ATP ATP KinaseA Active Kinase (DFG-in) ATP->KinaseA Binds Hinge Substrate Substrate KinaseA->Substrate Catalysis Phos Phosphorylation Cascade Substrate->Phos Activation Inhibitor 5-Aminopyrimidine Derivative KinaseI Inactive Kinase (DFG-out / Blocked) Inhibitor->KinaseI Competes with ATP NoPhos Signal Arrest KinaseI->NoPhos Prevents Catalysis

Figure 1: Mechanism of action contrasting active kinase signaling with 5-aminopyrimidine inhibition.

Quantitative Profiling: Target Specificity

The modularity of the 5-aminopyrimidine scaffold allows it to be tuned across a wide kinome landscape. Table 1 summarizes the diverse kinase targets and the corresponding inhibitory potencies achieved by specific derivative classes.

Table 1: Inhibitory Profiles of 5-Aminopyrimidine Derivatives

Kinase TargetDerivative ClassIC50 RangePrimary ApplicationReference
EGFR 4-Aryloxy-5-benzamidopyrimidines1.05 - 5.37 μMOncology (Solid Tumors)2
Lck Aminopyrimidine amidesPotent (Sub-μM)Immunology (T-Cell Inhibition)3
ERK5 Pyrrole carboxamide 5-aminopyrimidines~ 0.3 μMOncology (MAPK Pathway)4
PfCDPK1 5-aminopyrimidine imidazopyridazines< 100 nMInfectious Disease (Malaria)5

Experimental Methodologies: Validation Protocols

To ensure scientific integrity, every assay in a kinase drug discovery pipeline must be a self-validating system. Biochemical potency (IC50) does not guarantee cellular permeability, and cellular target engagement does not guarantee phenotypic efficacy. The following protocols outline the causal logic and step-by-step methodologies for validating 5-aminopyrimidine hits.

In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence common in small-molecule libraries, drastically reducing false-positive hit rates.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase and the specific biotinylated peptide substrate.

  • Compound Incubation: Dispense 5-aminopyrimidine derivatives in a 10-point dose-response series (e.g., 10 μM down to 0.5 nM) into a 384-well plate. Add the kinase/substrate mixture and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equivalent to the kinase's apparent Km (to ensure competitive inhibitors are accurately assessed). Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader.

Self-Validation System:

  • Z'-Factor Calculation: Every plate must include maximum signal (DMSO vehicle) and minimum signal (no ATP) controls. A Z'-factor > 0.5 validates assay robustness.

  • Mechanistic Control: Include a non-hydrolyzable ATP analog (e.g., AMP-PNP) to confirm the assay's sensitivity to ATP-competitive binding.

Cellular Target Engagement (Western Blot Profiling)

Causality: A compound may show a 10 nM IC50 biochemically but fail in cells due to poor permeability or competition with high intracellular ATP concentrations (~1-5 mM). We must prove the inhibitor reaches the target and blocks downstream phosphorylation.

Step-by-Step Protocol:

  • Cell Seeding & Starvation: Seed the target cancer cell line (e.g., HeLa for ERK5 evaluation 4) in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with the 5-aminopyrimidine derivative at varying concentrations (0.1 μM to 10 μM) for 2 hours.

  • Ligand Stimulation: Stimulate the pathway using the appropriate growth factor (e.g., EGF for EGFR) for 10 minutes to induce a synchronized phosphorylation cascade.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.

Self-Validation System:

  • Total vs. Phospho Probing: You must probe for both total kinase and phosphorylated kinase. If the total kinase level drops, the compound is acting as a degrader or inducing cytotoxicity, not functioning as a pure catalytic inhibitor.

  • Parallel Viability: Run a parallel CellTiter-Glo assay to ensure the concentrations used do not cause acute cell death, which would artificially lower phosphorylation signals.

Workflow S1 1. Scaffold Synthesis (5-Aminopyrimidine Core) S2 2. TR-FRET Kinase Assay (Biochemical IC50) S1->S2 Library generation S3 3. Cellular Target Engagement (Western Blot Profiling) S2->S3 Hits < 1 µM Valid1 Validation: Z'-factor > 0.5 AMP-PNP Negative Control S2->Valid1 S4 4. Phenotypic Screening (Cell Viability / Proliferation) S3->S4 Confirmed intracellular inhibition Valid2 Validation: Total vs. Phospho-Kinase Parallel Cytotoxicity Plate S3->Valid2

Figure 2: Self-validating screening workflow for 5-aminopyrimidine kinase inhibitors.

Conclusion

The 5-aminopyrimidine scaffold remains a privileged structure in kinase drug discovery. By understanding the precise hydrogen-bonding dynamics at the hinge region and strategically extending functional groups to access the DFG-out conformation, application scientists can rationally design highly selective inhibitors. Adhering to strict, self-validating experimental protocols ensures that biochemical potency accurately translates to robust cellular and phenotypic efficacy.

References

  • 2 Title: Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed. Source: nih.gov.

  • 1 Title: Targeting Aurora2 Kinase in Oncogenesis: A Structural Bioinformatics Approach to Target Validation and Rational Drug Design1 - AACR Journals. Source: aacrjournals.org.

  • 3 Title: Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation | Journal of Medicinal Chemistry. Source: acs.org.

  • 4 Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC. Source: nih.gov.

  • 5 Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) - PMC. Source: nih.gov.

Sources

Exploratory

Electronic and Steric Modulation of Pyrimidine Scaffolds via the 2-Hydroxyethoxy Group: A Mechanistic Guide for Rational Drug Design

Executive Summary The pyrimidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous antivirals, antineoplastics, and CNS-active agents. However, the inherent electron-deficient nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous antivirals, antineoplastics, and CNS-active agents. However, the inherent electron-deficient nature of the 1,3-diazine system often limits its reactivity and target-binding affinity. The strategic introduction of a 2-hydroxyethoxy group ( −OCH2​CH2​OH ) or its acyclic nucleoside analogs fundamentally alters the physicochemical landscape of the pyrimidine core[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual electronic and steric effects of this moiety, providing a mechanistic blueprint for researchers developing next-generation therapeutics.

Section 1: Electronic Push-Pull Dynamics

The pyrimidine ring is highly deactivated toward electrophilic aromatic substitution due to the electronegativity of its two nitrogen atoms. The introduction of an alkoxy group like 2-hydroxyethoxy introduces a competing "push-pull" electronic dynamic that redefines the ring's reactivity[2]:

  • Resonance Donation (+M): The lone pairs on the oxygen atom directly attached to the ring (or conjugated via an acyclic linker) donate electron density into the pyrimidine π -system. This significantly increases the electron density at the ortho and para positions (specifically the C5 position in pyrimidines).

  • Inductive Withdrawal (-I): Simultaneously, the electronegative oxygen withdraws electron density through the σ -bond framework, primarily affecting the adjacent carbons.

Mechanistic Causality: Because the +M effect dominates the π -system, the 2-hydroxyethoxy group activates the otherwise inert pyrimidine ring toward electrophilic attack at the C5 position. Conversely, it deactivates the ring toward further Nucleophilic Aromatic Substitution (SNAr) by reducing the partial positive charge on the ring carbons[3].

G A Alkoxy Oxygen Lone Pairs B Resonance Donation (+M) A->B C Increased Pi-Density at C5 Position B->C D Electronegative Oxygen Atom E Inductive Withdrawal (-I) D->E F Decreased Sigma-Density at Adjacent Carbons E->F

Electronic push-pull dynamics of the 2-hydroxyethoxy group on pyrimidine rings.

Section 2: Steric Bulk and Conformational Locking

Unlike a rigid, low-molecular-weight methoxy group, the 2-hydroxyethoxy substituent possesses a flexible ethylene linker and a terminal hydroxyl group. This introduces profound steric consequences that are highly advantageous in drug design:

  • Volumetric Exclusion: The extended chain occupies a larger spatial volume, which can be leveraged to fill specific hydrophobic/hydrophilic interface pockets in target enzymes, such as the NNRTI binding pocket of HIV-1 Reverse Transcriptase[4].

  • Intramolecular Hydrogen Bonding: The terminal −OH can act as a hydrogen bond donor, interacting with the lone pairs of the pyrimidine nitrogens (N1 or N3) or adjacent substituents. This interaction restricts the rotational freedom of the ethyl chain, creating a "pseudo-ring" conformation. This conformational locking reduces the entropic penalty upon target binding, thereby enhancing affinity[5].

G N1 Flexible -OCH2CH2OH Substituent N2 Terminal Hydroxyl Group (-OH) N1->N2 N3 Intramolecular Hydrogen Bonding N2->N3 N5 Conformational Locking (Pseudo-Ring) N3->N5 N4 Pyrimidine Ring Nitrogen (N1/N3) N4->N3 N6 Enhanced Receptor Binding Affinity N5->N6

Conformational locking mechanism via intramolecular hydrogen bonding.

Section 3: Comparative Physicochemical Profiling

To quantify these effects, the following table summarizes the impact of the 2-hydroxyethoxy group compared to standard substituents, illustrating why it is often chosen over simpler alkoxy groups during lead optimization.

SubstituentNet Electronic EffectSteric Bulk / FlexibilityH-Bonding CapabilityImpact on SNAr ReactivityImpact on C5 Electrophilic Attack
Unsubstituted (-H) NeutralMinimalNoneHigh (at C2/C4/C6)Very Low (Deactivated)
Methoxy ( −OCH3​ ) Strongly Activating (+M > -I)Low / RigidAcceptor onlyDecreasedHigh
2-Hydroxyethoxy Strongly Activating (+M > -I)Moderate / FlexibleDonor & AcceptorDecreasedHigh (Regioselective)

Section 4: Experimental Methodology - Synthesis and Validation

The synthesis of 2-hydroxyethoxy pyrimidine derivatives requires precise control over reaction conditions to exploit the substituent's electronic effects. The following self-validating protocol outlines the synthesis of a C5-halogenated 2-hydroxyethoxy pyrimidine, a common precursor for cross-coupling reactions in drug discovery.

This protocol operates as a self-validating system : the successful execution of Step 1 (SNAr) inherently activates the ring electronically, serving as the absolute prerequisite for the regioselectivity observed in Step 2 (Halogenation).

Step-by-Step Protocol: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)pyrimidine

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-chloropyrimidine (1.0 eq) in anhydrous THF. Add ethylene glycol (5.0 eq) and sodium hydride (NaH, 1.2 eq) at 0°C under an inert atmosphere. Stir for 4 hours at room temperature.

  • Causality: NaH deprotonates ethylene glycol to form a highly nucleophilic alkoxide. A 5-fold excess of ethylene glycol is utilized to statistically prevent cross-linking (the formation of bis-pyrimidine ethers). The electron-deficient nature of the starting 2-chloropyrimidine facilitates the rapid SNAr displacement of the chloride ion.

  • System Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the high-Rf starting material and the appearance of a highly UV-active lower-Rf spot confirms the substitution. Validate the intermediate via 1H NMR (appearance of coupled multiplets at δ 3.9-4.5 ppm corresponding to the −OCH2​CH2​OH chain).

Step 2: Electrophilic Halogenation at C5

  • Procedure: Dissolve the validated intermediate from Step 1 in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. Stir for 2 hours.

  • Causality: The +M effect of the newly installed 2-hydroxyethoxy group specifically activates the C5 position of the pyrimidine ring. Acetic acid serves as a protic solvent that polarizes the N-Br bond of NBS, enhancing its electrophilicity and driving the reaction to completion without requiring harsh Lewis acids.

  • System Validation: LC-MS analysis must show a characteristic M/M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination. 1H NMR will show the disappearance of the C5 proton and the collapse of the pyrimidine aromatic signals into a single sharp singlet (integrating to 2H for C4 and C6), confirming strict regioselective attack at C5.

G S1 1. Starting Material Halopyrimidine S2 2. SNAr Reaction Ethylene Glycol / Base S1->S2 S3 3. Intermediate 2-Hydroxyethoxypyrimidine S2->S3 S4 4. Electrophilic Attack C5 Halogenation (NCS/NBS) S3->S4 S5 5. Evaluation Biological / Enzymatic Assay S4->S5

Step-by-step synthetic workflow for 2-hydroxyethoxy pyrimidine derivatives.

References

  • Title: Pyrimidine Acyclic Nucleosides, 1-[(2-Hydroxyethoxy)methyl]pyrimidines as Candidate Antivirals - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL: [Link]

  • Title: Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[4,5]trienones | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity - PubMed Source: National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Role of 5-amino-4-alkoxypyrimidines as pharmacophores in drug discovery

An In-Depth Technical Guide to 5-Amino-4-alkoxypyrimidines in Modern Drug Discovery Executive Summary In the pursuit of novel therapeutics, the architectural design of small-molecule libraries relies heavily on privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Amino-4-alkoxypyrimidines in Modern Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the architectural design of small-molecule libraries relies heavily on privileged scaffolds. The 5-amino-4-alkoxypyrimidine core has emerged as a highly versatile pharmacophore, serving as a critical bioisostere for purines and a foundational building block for ATP-competitive kinase inhibitors, phosphodiesterase modulators, and protein-protein interaction (PPI) antagonists. This whitepaper explores the mechanistic rationale behind this scaffold, its therapeutic applications, and the field-proven synthetic methodologies—both in solution and via traceless solid-phase synthesis—used to generate highly diverse combinatorial libraries.

Mechanistic Rationale & Pharmacophore Properties

As a Senior Application Scientist, evaluating a scaffold requires looking beyond its 2D structure to understand its 3D stereoelectronic profile within a biological target's binding site. The 5-amino-4-alkoxypyrimidine system offers a modular "plug-and-play" architecture that perfectly mimics the hydrogen-bonding network of endogenous purines (e.g., Adenine, Guanine) while offering superior vectors for synthetic diversification [1].

  • Pyrimidine Core (N1/N3) : The nitrogen atoms of the pyrimidine ring act as fundamental hydrogen-bond acceptors. In kinase targets, these nitrogens interact directly with the backbone amides of the highly conserved hinge region, anchoring the molecule in the orthosteric ATP-binding site.

  • 5-Amino Vector : The primary amine at the 5-position serves a dual purpose. Pharmacologically, it acts as a potent hydrogen-bond donor. Synthetically, it is the primary vector for cyclization into bicyclic privileged structures, such as pteridines, purines, and thiazolo[5,4-d]pyrimidines [2].

  • 4-Alkoxy Substituent : Unlike traditional alkyl-thio ethers which carry metabolic liabilities (e.g., oxidation to sulfoxides/sulfones), the 4-alkoxy group (e.g., methoxy, ethoxy, sec-butoxy) provides a stable, tunable lipophilic moiety. This group projects directly into the hydrophobic selectivity pockets (such as the DFG-out pocket in kinases or the p53-binding cleft in MDM2), optimizing Van der Waals interactions and driving target selectivity [3].

BindingModel Core 5-amino-4-alkoxypyrimidine Core N1_N3 Pyrimidine N1/N3 (H-Bond Acceptors) Core->N1_N3 Amino 5-Amino Group (H-Bond Donor / Vector) Core->Amino Alkoxy 4-Alkoxy Group (Hydrophobic / Steric) Core->Alkoxy Hinge Kinase Hinge Region (Backbone Amides) N1_N3->Hinge H-Bonding Amino->Hinge H-Bonding (if free) Solvent Solvent Exposed Channel Amino->Solvent Functionalization Vector Pocket Hydrophobic Selectivity Pocket Alkoxy->Pocket VdW Interactions

Fig 1: Pharmacophore binding model of the 5-amino-4-alkoxypyrimidine scaffold in a target pocket.

Key Therapeutic Applications

A. Kinase Inhibitors and ATP Analogues

The structural homology between 5-amino-4-alkoxypyrimidines and adenine makes them ideal precursors for ATP analogues. By utilizing solid-phase parallel synthesis, researchers have generated massive libraries of bicyclic pyrimidine derivatives that target purine-dependent proteins. These compounds have shown potent activity against targets like BCR-ABL and Hsp90, where the 4-alkoxy group dictates the residence time within the binding pocket [1].

B. Protein-Protein Interaction (PPI) Modulators: MDM2 Antagonists

Recent breakthroughs have expanded the utility of this scaffold beyond the kinome. In the context of Triple-Negative Breast Cancer (TNBC), 5-amino-4-(sec-butoxy)pyrimidine-2-carboxamides have been developed as α -helix mimetics. These compounds are designed to disrupt the p53-MDM2 interaction. The bulky sec-butoxy group at the 4-position is critical for mimicking the hydrophobic side chains of the native p53 α -helix, effectively wedging into the deep hydrophobic cleft of MDM2 [3].

Synthetic Methodologies & Experimental Protocols

To leverage this pharmacophore, robust synthetic routes are required. The synthesis typically begins with a 5-nitropyrimidin-4-ol derivative, followed by O-alkylation and subsequent nitro reduction.

Validated Protocol: Solution-Phase Synthesis of 5-Amino-4-alkoxypyrimidines

Causality Check: Why use the Mitsunobu reaction for O-alkylation? Direct nucleophilic aromatic substitution ( SN​Ar ) with sterically hindered alcohols (like sec-butanol) often results in poor yields and competing N-alkylation. The Mitsunobu reaction ensures strict O-selectivity and allows for the inversion of stereocenters if chiral alcohols are used.

Step 1: Mitsunobu O-Alkylation

  • Dissolve the 5-nitropyrimidin-4-ol precursor (1.0 eq) and the desired alcohol (e.g., sec-butanol, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add Triphenylphosphine ( PPh3​ , 1.5 eq) and cool the reaction mixture to 0 °C.

  • Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Note: The slow addition controls the exothermic formation of the betaine intermediate, preventing degradation.

  • Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the 4-alkoxy-5-nitropyrimidine.

Step 2: Catalytic Nitro Reduction

  • Dissolve the 4-alkoxy-5-nitropyrimidine in ethanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Note: For solid-phase synthesis where Pd/C cannot be filtered easily from the resin, mild reduction using 1,1'-dioctyl-viologen in a triphasic milieu or SnCl2​ is preferred [1].

  • Purge the flask and stir under a hydrogen atmosphere (1 atm) for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Filter through a pad of Celite to remove the catalyst, and concentrate in vacuo to yield the highly pure 5-amino-4-alkoxypyrimidine.

SynthesisWorkflow Resin Starting Material (5-nitropyrimidin-4-ol) Alkylation Mitsunobu O-Alkylation (Strict O-Selectivity) Resin->Alkylation R-OH, PPh3, DIAD Reduction Nitro Reduction to 5-Amino (Pd/C or SnCl2) Alkylation->Reduction H2 (1 atm) Cyclization Cyclization to Bicyclic Purine/Pteridine Scaffold Reduction->Cyclization R-CHO / H+ Library Combinatorial Library of Target Modulators Cyclization->Library

Fig 2: Workflow for the synthesis and functionalization of 5-amino-4-alkoxypyrimidines.

Quantitative Data & Yield Analysis

The efficiency of these synthetic routes is highly dependent on the steric bulk of the alkoxy group and the cleavage methodology used in solid-phase variations. Below is a summary of quantitative data extracted from recent synthetic campaigns[2][3].

Compound / Scaffold DerivativeTarget ApplicationSynthetic RouteYield (%)Purity (HPLC)
5-Amino-4-(sec-butoxy)-N-(2-(dimethylamino)ethyl)pyrimidine-2-carboxamide MDM2 (TNBC)Solution-Phase (Aminolysis)81%99.9%
Methyl 5-benzamido-4-(sec-butoxy)pyrimidine-2-carboxylate MDM2 (TNBC)Solution-Phase (Mitsunobu)45%98.2%
2-Amino-4-alkoxy pyrimidines (General Library) BCR-ABL / KinasesTraceless Solid-Phase32–72%>95.0%
4,6-Disubstituted-5-aminopyrimidines ATP AnaloguesSolid-Phase (Viologen Red.)65–80%>90.0%

Data indicates that while bulky groups like sec-butoxy reduce the initial Mitsunobu yield (45%) due to steric hindrance, the subsequent functionalization of the 5-amino group proceeds with excellent efficiency (>80% yield) and near-perfect purity.

References

  • ACS Publications (Journal of Combinatorial Chemistry)
  • ACS Publications (Chemical Reviews)
  • bioRxiv (Preprint, 2024)

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale The functionalization of highly polar, multi-nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The functionalization of highly polar, multi-nucleophilic heteroaromatics is a recurring bottleneck in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. The substrate 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol presents a classic chemoselectivity challenge: it possesses a primary aromatic amine (C5-NH₂), a primary aliphatic alcohol (-OH), and multiple basic pyrimidine nitrogen atoms.

Applying standard Buchwald-Hartwig amination conditions to this substrate often results in competitive O-arylation (etherification), polymerization, or catalyst poisoning via pyrimidine coordination. As a Senior Application Scientist, I have designed this protocol to establish a self-validating, highly selective N-arylation workflow. By synergizing steric ligand control (BrettPhos) with thermodynamic base selection ( K2​CO3​ ) and green alcoholic solvents (t-AmOH), this protocol guarantees >95% chemoselectivity for the primary amine over the primary alcohol [1].

Mechanistic Insights: The Causality of Condition Selection

To achieve absolute chemoselectivity, every reagent must be chosen based on its mechanistic consequence rather than empirical guesswork [2].

A. Ligand Selection: The Steric Gatekeeper (BrettPhos)

We utilize BrettPhos (a highly bulky dialkylbiaryl phosphine) alongside Pd(OAc)2​ .

  • Causality: The extreme steric bulk of the BrettPhos ligand accelerates the reductive elimination of the C–N bond. More importantly, it creates a narrow catalytic pocket that accommodates the linear primary amine but sterically repels the more demanding transition state required for alkoxide/alcohol coordination. This effectively shuts down the O-arylation pathway [3].

B. Base Selection: Thermodynamic Buffering
  • Causality: Standard bases like NaOtBu (pKa ~17) will quantitatively deprotonate the primary aliphatic alcohol (pKa ~16), generating a highly nucleophilic alkoxide that outcompetes the amine for the Pd(II) center. By using a milder base like K2​CO3​ (pKa ~10) or K3​PO4​ , the alcohol remains protonated. The amine is only deprotonated after it coordinates to the electrophilic Pd(II) center, which drastically lowers its pKa, allowing the mild base to drive the catalytic cycle forward without triggering side reactions [3].

C. Solvent Selection: t-Amyl Alcohol (t-AmOH)
  • Causality: While 1,4-dioxane is traditional, alcoholic solvents like t-AmOH or isopropanol act as mild reducing agents, facilitating the rapid reduction of the Pd(II) precatalyst to the active Pd(0) species in under 30 minutes at mild temperatures [1]. Furthermore, t-AmOH is environmentally benign and often allows for the direct crystallization of the product upon cooling [2].

SelectivityCycle Pd0 Active Catalyst Pd(0)-BrettPhos OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X Coord Substrate Coordination (Chemoselectivity Node) OxAdd->Coord PathN N-Coordination (Sterically Allowed) Coord->PathN Primary Amine PathO O-Coordination (Sterically Blocked by BrettPhos) Coord->PathO Primary Alcohol RedElim Reductive Elimination C-N Bond Formation PathN->RedElim K2CO3 Deprotonation RedElim->Pd0 Catalyst Regeneration Prod Selective N-Arylated Product RedElim->Prod

Fig 1. Chemoselective catalytic cycle driven by BrettPhos steric bulk.

Optimization & Quantitative Data

The following table summarizes the quantitative validation of our selected parameters against traditional conditions. Data represents HPLC conversion yields of a model reaction between 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol and 4-bromotoluene.

Catalyst SystemBaseSolventTemp (°C)N-Arylation (%)O-Arylation (%)Unreacted SM (%)
Pd(OAc)₂ / BrettPhos K₂CO₃ t-AmOH 85 >95% <1% <4%
Pd(OAc)₂ / BrettPhosNaOtBut-AmOH8545%35%20%
Pd₂dba₃ / BINAPCs₂CO₃Toluene10030%15%55%
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10072%8%20%

Conclusion: The combination of BrettPhos and K2​CO3​ in an alcoholic solvent is non-negotiable for achieving high yields without tedious chromatographic separation of O-arylated byproducts.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Degas t-AmOH Load Reagents Step2 2. Reaction 85°C, 6-12h Argon Atmosphere Step1->Step2 Step3 3. Quench & Workup Add H2O to dissolve salts Extract/Filter Step2->Step3 Step4 4. Isolation Direct Crystallization or Chromatography Step3->Step4

Fig 2. Standard operational workflow for the chemoselective amination.

Reagents and Equipment
  • Substrate: 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 equiv, 10.0 mmol)

  • Aryl Halide: Aryl bromide or chloride (1.05 equiv, 10.5 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%)

  • Ligand: BrettPhos (0.04 equiv, 4 mol%)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ), finely milled (2.0 equiv, 20.0 mmol)

  • Solvent: t-Amyl alcohol (t-AmOH), anhydrous and degassed (0.2 M, 50 mL)

  • Equipment: Flame-dried Schlenk flask or sealed pressure tube, magnetic stir bar, argon manifold.

Step-by-Step Procedure

Step 1: Catalyst Pre-activation & Reagent Loading

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • To the flask, add Pd(OAc)2​ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).

  • Add the substrate 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (1.55 g, 10.0 mmol), the aryl halide (if solid), and finely milled K2​CO3​ (2.76 g, 20.0 mmol).

  • Crucial Step: Evacuate the flask and backfill with Argon three times to ensure strict removal of atmospheric oxygen, which rapidly oxidizes electron-rich phosphine ligands.

Step 2: Solvent Addition and Reaction Execution 5. Add anhydrous, thoroughly sparged (degassed with Argon for 30 mins) t-AmOH (50 mL) via syringe. If the aryl halide is a liquid, add it at this stage via microsyringe. 6. Seal the flask and transfer it to a pre-heated oil bath or heating block set to 85 °C . 7. Stir vigorously (800+ RPM). The mixture will initially be a heterogeneous suspension. As the active Pd(0) forms, a color change (typically to deep red/orange) will be observed. 8. Monitor the reaction via LC-MS or TLC (eluent: 5-10% MeOH in DCM). The reaction is typically complete within 6 to 12 hours.

Step 3: Workup & Self-Validating Isolation 9. Once complete, cool the reaction mixture to room temperature. 10. Process Chemistry Insight: Add 5 volumes (approx. 25 mL) of deionized water to the reaction mixture. Causality: This selectively solubilizes the inorganic byproduct salts ( KBr , excess K2​CO3​ ), preventing the blinding of the filter cloth and ensuring the organic product can be cleanly isolated [1]. 11. Option A (Crystallization): If the N-arylated product has low solubility in the t-AmOH/Water mixture, it will precipitate. Filter the suspension through a sintered glass funnel, wash with cold water and a small amount of cold isopropanol, and dry under high vacuum. 12. Option B (Extraction): If the product remains in solution, extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel, gradient of DCM to 10% MeOH/DCM) if Option A is not viable.

Quality Control (Self-Validation)
  • ¹H NMR (DMSO-d6): Confirm the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) and the appearance of a secondary amine proton (singlet, ~8.0-9.5 ppm depending on the aryl group). Crucially, verify that the primary alcohol proton (triplet, ~4.5-5.0 ppm) remains intact, confirming no O-arylation occurred.

References

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates.
  • In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
Application

Application Note: Synthesis of AKT Protein Kinase Inhibitors Using 5-Aminopyrimidine Building Blocks

Introduction & Scientific Rationale The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell survival, proliferation, and metabolism[1]. Hyperact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell survival, proliferation, and metabolism[1]. Hyperactivation of this pathway is implicated in over 50% of human malignancies, including breast, prostate, and ovarian cancers[1][2].

Historically, therapeutic interventions targeted upstream PI3K or downstream mTOR. However, mTOR inhibition often triggers a paradoxical negative feedback loop that hyperactivates AKT, thereby limiting clinical efficacy[1][3]. Consequently, developing direct, highly selective AKT (Protein Kinase B) inhibitors has become a paramount objective in targeted oncology[1].

The 5-Aminopyrimidine Scaffold in Kinase Design

From a medicinal chemistry perspective, the 5-aminopyrimidine moiety is an exceptionally versatile pharmacophore for kinase inhibition. The pyrimidine nitrogen atoms serve as excellent hydrogen-bond acceptors, interacting directly with the backbone amides in the ATP-binding hinge region of the AKT kinase domain[3]. Furthermore, the 5-amino group provides an electron-donating effect that modulates the reactivity of adjacent halogens (e.g., in 4,6-dichloro-5-aminopyrimidine) and serves as a critical synthetic vector for cyclization into bicyclic systems, such as purines or thiazolopyrimidines[3][4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR mTORC1 Activation Survival Tumor Survival & Proliferation AKT->Survival mTOR->AKT mTORC2 Activation Inhibitor AKT Inhibitor (5-Aminopyrimidine) Inhibitor->AKT

Fig 1: The PI3K/AKT/mTOR signaling cascade and the targeted intervention point of AKT inhibitors.

Synthetic Workflows & Mechanistic Insights

The synthesis of AKT inhibitors from 4,6-dichloro-5-aminopyrimidine relies on controlled Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-withdrawing nature of the pyrimidine ring activates the C4 and C6 chlorines. By carefully controlling stoichiometry and temperature, mono-substitution can be achieved with high regioselectivity[2][3].

Workflow Logic

We detail two divergent synthetic protocols based on the desired final scaffold:

  • Linear Scaffold Generation: Direct amination followed by cross-coupling (e.g., piperazine-linked inhibitors)[2].

  • Bicyclic Scaffold Generation: Amination followed by cyclization to form a purine core, a common motif in dual PI3K/AKT inhibitors[3].

Synthesis SM 4,6-dichloro-5-aminopyrimidine (Starting Material) SNAr S_N Ar Reaction (Amine, Base, Heat) SM->SNAr Int1 Mono-aminated Intermediate SNAr->Int1 PathA Protocol A: Linear Scaffold (Piperazine Linkage) Int1->PathA PathB Protocol B: Bicyclic Scaffold (Purine Core Cyclization) Int1->PathB Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Boronic Acid) PathA->Suzuki PathB->Suzuki Final Final AKT Inhibitor Suzuki->Final

Fig 2: Divergent synthetic pathways from 5-aminopyrimidine to advanced AKT inhibitors.

Experimental Protocols

Protocol A: Synthesis of Linear Piperazine-Linked AKT Inhibitors

Adapted from validated pharmaceutical methodologies for serine/threonine kinase inhibitors[2].

Objective: To synthesize 4-(5-amino-6-chloropyrimidin-4-yl)-piperazin-1-carboxylic acid tert-butyl ester via SN​Ar .

Reagents & Materials:

  • 4,6-dichloro-5-aminopyrimidine (1.0 g, 6.1 mmol)

  • 1-Boc-piperazine (2.3 g, 12.3 mmol)

  • Triethylamine (TEA) (2.0 mL)

  • Anhydrous Toluene (10.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-5-aminopyrimidine (1.0 g) in anhydrous toluene (10 mL).

    • Causality: Toluene is selected as an aprotic, non-polar solvent that allows for high-temperature reflux without participating in nucleophilic side reactions.

  • Base Addition: Add triethylamine (2 mL) to the solution.

    • Causality: TEA acts as an acid scavenger. As the SN​Ar reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the 1-Boc-piperazine, rendering it non-nucleophilic and halting the reaction[2].

  • Nucleophile Addition: Add 1-Boc-piperazine (2.3 g) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (~110 °C) for 12 hours under a nitrogen atmosphere.

  • Workup & Purification: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure mono-aminated product[2].

Protocol B: Synthesis of Purine-Core PI3K/AKT Inhibitors

Adapted from structure-based design protocols for Class I PI3K/AKT inhibitors[3].

Objective: To synthesize 6-chloro-2-methyl-9H-purine, a rigidified bicyclic hinge-binder.

Reagents & Materials:

  • 2-methyl-4,6-dichloro-5-aminopyrimidine (1.05 g)

  • Aqueous Ammonia (~25% w/v, 3.0 mL)

  • Triethyl orthoformate (100 mL)

Step-by-Step Methodology:

  • Microwave-Assisted Amination: Place 2-methyl-4,6-dichloro-5-aminopyrimidine (1.05 g) and aqueous NH3​ (3 mL) into a specialized microwave reactor vial. Seal the vial with a crimp cap.

  • Irradiation: Heat the mixture in a microwave reactor at 120 °C for 25 minutes.

    • Causality: Microwave irradiation ensures rapid, uniform heating. The sealed tube prevents the escape of volatile ammonia gas, generating autogenous pressure that forces the normally sluggish amination of the deactivated pyrimidine ring to completion, yielding the diaminopyrimidine intermediate[3].

  • Concentration: Vent the vial carefully after cooling. Combine batches if scaled up, and concentrate under reduced pressure to remove water and residual ammonia.

  • Cyclization: Suspend the crude diaminopyrimidine in triethyl orthoformate (100 mL) and heat to reflux.

    • Causality: Triethyl orthoformate serves a dual purpose: it acts as a C1 synthon (providing the carbon atom to close the imidazole ring of the purine) and functions as a dehydrating solvent that drives the condensation reaction forward[3].

  • Isolation: Evaporate the excess triethyl orthoformate to yield 6-chloro-2-methyl-9H-purine, ready for subsequent Suzuki-Miyaura coupling at the C6 position[3].

Quantitative Data Summary

The table below summarizes the reaction parameters and structural outcomes of the two primary synthetic routes utilizing the 5-aminopyrimidine scaffold.

ParameterProtocol A (Linear Scaffold)Protocol B (Bicyclic Scaffold)
Starting Material 4,6-dichloro-5-aminopyrimidine2-methyl-4,6-dichloro-5-aminopyrimidine
Nucleophile 1-Boc-piperazineAqueous NH3​ (25% w/v)
Base / Scavenger Triethylamine (TEA)Excess NH3​
Reaction Conditions Toluene, Reflux (110 °C), 12 hoursMicrowave, Sealed Tube, 120 °C, 25 min
Intermediate Formed Mono-aminated pyrimidineDiaminopyrimidine
Cyclization Reagent N/ATriethyl orthoformate (Reflux)
Final Core Structure 4-amino-6-chloropyrimidine6-chloro-9H-purine
Primary Target AKT (Direct Inhibition)[2]PI3K / AKT Pathway[3]

References

  • US20220144821A1 - Akt inhibitor - Google Patents Source: Google Patents URL
  • US8680114B2 - AKT protein kinase inhibitors - Google Patents Source: Google Patents URL
  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Chemoselective Protection Strategies for the Primary Amine in 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Executive Summary The functionalization of bifunctional scaffolds such as 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol presents a classic chemoselectivity challenge in modern drug development and synthetic methodology. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional scaffolds such as 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol presents a classic chemoselectivity challenge in modern drug development and synthetic methodology. This molecule possesses two highly reactive nucleophilic centers: a primary aliphatic alcohol (terminal hydroxyl) and a primary aromatic amine (at the C5 position of the pyrimidine ring).

Because the pyrimidine ring is highly electron-withdrawing, the lone pair of the 5-amino group is delocalized into the electron-deficient π -system, drastically reducing its nucleophilicity [1]. Conversely, the primary alcohol is sterically unhindered and highly nucleophilic. Standard electrophilic protecting reagents (e.g., Boc2​O , Fmoc-Cl ) will preferentially or competitively attack the oxygen, leading to undesired O-acylation or complex mixtures [2].

This application note details two field-proven, self-validating strategies to achieve exclusive N-protection:

  • The Direct Formamidine Strategy: A one-step, highly chemoselective approach utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • The Orthogonal Transient Protection Strategy: A three-step sequence utilizing a silyl ether to temporarily mask the alcohol, allowing for robust N-Boc protection under strongly basic conditions.

Strategy 1: Direct Chemoselective Formamidine Protection (DMF-DMA)

Mechanistic Rationale

The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a hallmark technique in nucleoside chemistry for the selective protection of exocyclic aromatic amines [3]. DMF-DMA acts as an electrophilic acetal. The weakly nucleophilic 5-aminopyrimidine attacks the acetal carbon, expelling methoxide to form a hemiaminal intermediate, which subsequently collapses to expel a second equivalent of methanol (or dimethylamine), forming a stable dimethylaminomethylene (formamidine) group.

Causality for Selectivity: While the primary alcohol can reversibly exchange with the methoxy groups of DMF-DMA, it cannot form a stable C=N double bond. Upon evaporation or mild aqueous workup, any transient mixed acetal reverts entirely to the free hydroxyl. This thermodynamic sink makes the reaction perfectly chemoselective for the primary amine [4].

Visualization: Formamidine Workflow

G A 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (Free NH2, Free OH) B DMF-DMA (50-60 °C, DMF) A->B Addition C N-Formamidine Protected (Protected NH, Free OH) B->C Condensation (-MeOH, -HNMe2)

Caption: Workflow for the one-step, chemoselective N-formamidine protection using DMF-DMA.

Protocol 1: One-Step N-Formamidine Protection

Self-Validating Check: The evolution of methanol and dimethylamine gases during the reaction serves as a visual and olfactory indicator of reaction progress.

  • Preparation: Charge a dry 50 mL round-bottom flask with 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 eq, 10 mmol, 1.55 g).

  • Solvation: Suspend the starting material in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an argon atmosphere.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq, 20 mmol, 2.66 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 55 °C and stir for 3 hours. Monitor completion via LC-MS (look for the [M+H]+ mass shift of +55 Da).

  • Workup: Concentrate the mixture under high vacuum. Co-evaporate the resulting residue with anhydrous toluene ( 3×15 mL) to azeotropically remove residual DMF and unreacted DMF-DMA.

  • Isolation: The resulting 2-[(5-(dimethylamino)methyleneamino)pyrimidin-4-yl)oxy]ethan-1-ol is typically >95% pure and can be used directly in downstream cross-coupling reactions.

Strategy 2: Orthogonal Transient Protection (TBDMS / Boc)

Mechanistic Rationale

For downstream applications requiring the robust tert-butyloxycarbonyl (Boc) group (e.g., harsh basic alkylations or specific peptide couplings), an orthogonal protection strategy is mandatory. Direct application of Boc2​O fails due to the superior nucleophilicity of the primary alcohol [2].

Causality for the Sequence:

  • O-Silylation: The alcohol is first masked as a tert-butyldimethylsilyl (TBDMS) ether. Silicon is highly oxophilic, ensuring rapid and exclusive O-protection.

  • N-Boc Protection: Because the 5-aminopyrimidine is electron-deficient, it will not react with Boc2​O under standard conditions (e.g., Et3​N or DMAP). Sodium bis(trimethylsilyl)amide (NaHMDS) is required to quantitatively deprotonate the amine ( pKa​≈15−18 ), generating a highly nucleophilic nitrogen anion that rapidly attacks Boc2​O . The TBDMS group is completely stable to these strongly basic conditions.

  • O-Desilylation: Tetra-n-butylammonium fluoride (TBAF) cleanly cleaves the Si-O bond due to the exceptionally high bond dissociation energy of the Si-F bond ( ∼580 kJ/mol), leaving the Boc-protected amine intact [5].

Visualization: Orthogonal Protection Sequence

G A Starting Material (Free NH2, Free OH) B Step 1: O-Silylation (TBDMS-Cl, Imidazole) A->B C Intermediate 1 (Free NH2, TBDMS-O) B->C D Step 2: N-Boc Protection (Boc2O, NaHMDS) C->D E Intermediate 2 (Boc-NH, TBDMS-O) D->E F Step 3: O-Desilylation (TBAF, THF) E->F G Final Product (Boc-NH, Free OH) F->G

Caption: Orthogonal transient protection strategy utilizing TBDMS for the alcohol and Boc for the amine.

Protocol 2: Three-Step Orthogonal Boc Protection

Step 1: O-Silylation

  • Dissolve 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (60 mL).

  • Add imidazole (2.5 eq, 25 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add TBDMS-Cl (1.1 eq, 11 mmol) portion-wise.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench with saturated aqueous NaHCO3​ (30 mL). Extract with DCM ( 2×30 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Step 2: N-Boc Protection

  • Dissolve the crude O-TBDMS intermediate (1.0 eq) in anhydrous THF (50 mL) under an argon atmosphere and cool to -78 °C.

  • Add NaHMDS (1.0 M in THF, 1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the aza-enolate.

  • Add a solution of Boc2​O (1.1 eq) in THF (10 mL) dropwise.

  • Gradually warm the reaction to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4​Cl (20 mL), extract with EtOAc ( 3×30 mL), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the fully protected intermediate.

Step 3: Selective O-Desilylation

  • Dissolve the N-Boc, O-TBDMS intermediate (1.0 eq) in THF (40 mL) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour. Self-Validating Check: TLC should show complete consumption of the non-polar starting material and the appearance of a highly polar, UV-active spot.

  • Dilute with water (20 mL), extract with EtOAc ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield the final N-Boc protected amino alcohol.

Quantitative Data Summaries

Table 1: Comparative Analysis of Protection Strategies
ParameterStrategy 1: Formamidine (DMF-DMA)Strategy 2: Orthogonal (TBDMS/Boc)
Overall Yield > 90% (Crude, highly pure)65 - 75% (Over 3 steps)
Step Count 1 Step3 Steps
Chemoselectivity Absolute (Thermodynamically driven)Absolute (Orthogonally driven)
Scalability Excellent (No chromatography required)Moderate (Requires cryogenic conditions)
Downstream Stability Stable to weak bases, Suzuki couplingsStable to strong bases, nucleophiles
Deprotection Aqueous NH3​ or HydrazineTrifluoroacetic acid (TFA) or HCl
Table 2: Reagent Stoichiometry for Strategy 2 (Orthogonal Protection)
StepReagentEquivalentsFunction / Causality
1 TBDMS-Cl1.1 eqElectrophilic silyl source; highly oxophilic.
1 Imidazole2.5 eqAcid scavenger and nucleophilic catalyst.
2 NaHMDS1.2 eqStrong base ( pKa​ ~26) to deprotonate the weakly basic aminopyrimidine.
2 Boc2​O 1.1 eqElectrophilic source of the tert-butyloxycarbonyl group.
3 TBAF1.2 eqFluoride source for highly specific Si-O bond cleavage.

References

  • Title: High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Alcohol Speed up Boc Protection of Primary Amines Source: WuXi AppTec Biology URL: [Link]

  • Title: Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds Source: Google Patents URL
Application

Application Notes and Protocols for the Esterification of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Introduction: Strategic Esterification of a Bioactive Scaffold The molecule 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol represents a valuable scaffold in medicinal chemistry and drug development. The presence of a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Esterification of a Bioactive Scaffold

The molecule 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol represents a valuable scaffold in medicinal chemistry and drug development. The presence of a primary alcohol offers a strategic handle for structural modification through esterification, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

However, the synthesis of esters from this substrate is not without its challenges. The molecule possesses two key functional groups: the target primary alcohol and a nucleophilic amino group on the pyrimidine ring. A successful esterification strategy must therefore be highly chemoselective, favoring O-acylation of the alcohol over the competing N-acylation of the amine. This guide provides a detailed analysis of suitable esterification protocols, focusing on methodologies that offer mild reaction conditions and high selectivity. We will explore the mechanistic basis for protocol selection, provide step-by-step experimental procedures, and offer insights into troubleshooting potential side reactions.

The Chemoselectivity Challenge: O-Acylation vs. N-Acylation

The core challenge in the esterification of 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol lies in the competing nucleophilicity of the primary alcohol and the 5-amino group. The amino group, being a potent nucleophile, can react with the acylating agent to form an undesired amide byproduct.[1][2] The choice of esterification method is therefore critical to steer the reaction towards the desired O-acylation product.

Strategies to achieve selective O-acylation generally fall into two categories:

  • Exploiting differential reactivity under specific conditions: This involves choosing reaction conditions that enhance the nucleophilicity of the alcohol relative to the amine, or that temporarily deactivate the amine.

  • Employing protecting groups: This involves chemically masking the amino group to prevent it from reacting, followed by a deprotection step after the esterification is complete.[1]

This guide will focus primarily on direct, selective esterification methods that avoid the additional steps of protection and deprotection, as these are often more efficient in a drug discovery setting.

Recommended Esterification Protocols

Based on the need for mild and selective conditions, two primary methods are recommended for the esterification of 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol: Steglich Esterification and Yamaguchi Esterification. A discussion of acid-catalyzed methods is also included for completeness, with a note of caution.

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method that proceeds under neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[3][4] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[5][6]

Mechanism and Rationale for Selection:

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium salt.[5] This "active ester" is then readily attacked by the primary alcohol of the substrate to yield the desired ester and regenerate the DMAP catalyst. A key advantage of the Steglich method is that it suppresses side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea.[3]

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Substrate_OH 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol DMAP DMAP (catalyst) Acyl_pyridinium Acyl-pyridinium Salt O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Side reaction (rearrangement) Ester Desired Ester Acyl_pyridinium->Ester + Substrate-OH - DMAP

Figure 1: Simplified workflow of the Steglich Esterification.

Detailed Experimental Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0-1.2 equivalents) and 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), ~0.1 M concentration).

  • Catalyst Addition: Add 4-(dimethylaminopyridine) (DMAP) (0.1-0.2 equivalents) to the solution and stir.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1-1.3 equivalents) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the pure ester.

Table 1: Summary of Steglich Esterification Parameters

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 - 1.2 eq.A slight excess can drive the reaction to completion.
Alcohol Substrate 1.0 eq.Limiting reagent.
Coupling Agent (DCC/EDC) 1.1 - 1.3 eq.Ensures full activation of the carboxylic acid.
Catalyst (DMAP) 0.1 - 0.2 eq.Catalytic amount is sufficient for acyl transfer.
Solvent Anhydrous DCM, THFAprotic solvents to prevent hydrolysis.
Temperature 0 °C to Room Temp.Mild conditions to preserve sensitive functional groups.
Reaction Time 4 - 24 hoursSubstrate dependent; monitor by TLC or LC-MS.
Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is another excellent method for the synthesis of esters under mild conditions, and it is particularly effective for sterically hindered substrates and macrolactonization.[7][8] The protocol involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[9][10]

Mechanism and Rationale for Selection:

The carboxylic acid first reacts with TCBC in the presence of a tertiary amine base (like triethylamine, Et3N) to form a mixed anhydride.[9] DMAP then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium intermediate.[8][10] This intermediate is then efficiently intercepted by the primary alcohol of the substrate to furnish the desired ester.[9] The mild conditions and high reactivity of the intermediates make this a very reliable method.[7][11]

Yamaguchi_Esterification cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification RCOOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Et3N Et3N Substrate_OH 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol DMAP DMAP Acyl_pyridinium Acyl-pyridinium Salt Mixed_Anhydride->Acyl_pyridinium + DMAP Ester Desired Ester Acyl_pyridinium->Ester + Substrate-OH - DMAP TCBA 2,4,6-Trichlorobenzoic Acid Acyl_pyridinium->TCBA

Figure 2: Two-stage workflow of the Yamaguchi Esterification.

Detailed Experimental Protocol:

  • Anhydride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or toluene, ~0.2 M). Add triethylamine (Et3N) (1.1 equivalents) and stir the solution at room temperature. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equivalents) dropwise and stir the mixture for 1-2 hours at room temperature.

  • Esterification: In a separate flask, dissolve 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 equivalent) and DMAP (1.2-1.5 equivalents) in the same anhydrous solvent. Add this solution to the mixed anhydride mixture from step 1.

  • Reaction: Stir the combined reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Table 2: Summary of Yamaguchi Esterification Parameters

ParameterRecommended ConditionRationale
Carboxylic Acid 1.1 eq.Ensures complete formation of the mixed anhydride.
Alcohol Substrate 1.0 eq.Limiting reagent.
Activating Agent (TCBC) 1.1 eq.Stoichiometric amount for anhydride formation.
Base (Et3N) 1.1 eq.Scavenges HCl produced during anhydride formation.
Catalyst (DMAP) 1.2 - 1.5 eq.Stoichiometric amount required for acyl transfer.
Solvent Anhydrous THF, TolueneAprotic solvents are essential.
Temperature Room Temp.Mild conditions are sufficient.
Reaction Time 2 - 12 hoursGenerally faster than Steglich; monitor by TLC or LC-MS.
A Note on Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12][13] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of the alcohol.[14][15]

While simple and cost-effective, this method is not recommended for 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol. The strongly acidic conditions can lead to several undesirable side reactions:

  • Protonation and Deactivation: The aminopyrimidine ring will be protonated, which could affect its stability and solubility.

  • Degradation: The substrate may degrade under the harsh acidic conditions and elevated temperatures typically required.[12]

  • N-Acylation: While the amine is protonated, the equilibrium nature of the reaction could still potentially lead to side products.

For substrates that are sensitive to acid, milder methods like the Steglich or Yamaguchi esterification are far superior choices.[16]

Troubleshooting and Further Considerations

  • Low Yield or No Reaction:

    • Ensure anhydrous conditions: Water can hydrolyze the activated intermediates in both Steglich and Yamaguchi protocols. Ensure all glassware is flame-dried and use anhydrous solvents.

    • Check reagent quality: Carbodiimides and TCBC are moisture-sensitive. Use fresh or properly stored reagents.

    • Steric Hindrance: If using a particularly bulky carboxylic acid, the reaction may be slow. Consider increasing the reaction time or temperature slightly (e.g., to 40-50 °C). The Yamaguchi method is often better for sterically hindered components.[8]

  • Formation of N-Acyl Byproduct:

    • Lowering Temperature: Running the reaction at 0 °C or even lower temperatures can sometimes improve selectivity by favoring the more reactive primary alcohol.

    • Acidic Conditions (Chemoselective Acylation): An alternative approach for some substrates is to perform the acylation under acidic conditions where the amine is protonated and thus non-nucleophilic.[17][18] This would involve using an acyl halide or anhydride in the presence of an acid like trifluoroacetic acid (TFA) or HCl. However, the stability of the substrate under these conditions must first be verified.

    • Use of a Protecting Group: If N-acylation remains a persistent issue, protecting the amino group is the most robust solution. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to the conditions of Steglich and Yamaguchi esterification and can be readily removed with acid (e.g., TFA in DCM) after the ester is formed.[19][20]

  • Purification Challenges:

    • DCU Removal (Steglich): If DCU is not completely removed by filtration, it may co-elute with the product. Filtering through Celite is usually effective. Alternatively, using the water-soluble EDC allows for its removal with an aqueous workup.[6]

    • TCBA Removal (Yamaguchi): The 2,4,6-trichlorobenzoic acid byproduct can be removed with a basic aqueous wash (e.g., saturated NaHCO3 solution) during the workup.

Conclusion

The successful esterification of the primary alcohol in 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol is readily achievable with careful selection of the reaction protocol. The Steglich and Yamaguchi esterification methods are highly recommended due to their mild, neutral conditions and high functional group tolerance, which are essential for this multifunctional substrate. By understanding the underlying mechanisms and potential side reactions, researchers can effectively synthesize a diverse range of esters from this valuable scaffold, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Vedejs, E., & Diver, S. T. (1993). Thionyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1354371. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544-565. [Link]

  • Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI). [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Reported O-selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.[Link]

  • Marcantoni, E., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 66(12), 4434-4437. [Link]

  • LibreTexts Chemistry. (2021). 25.5: Reactions of Amino Acids. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910-4913. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Kurosu, M., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters. [Link]

  • IIT Bombay. (2020). Protecting Groups. [Link]

  • El Badaoui, H., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 738-743. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. (2021). 15a: Fischer esterification mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Saini, R. K., et al. (2006). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 47(45), 7967-7970. [Link]

  • Li, F., & Beller, M. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. Organic Letters, 20(21), 6891-6895. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews, 108(12), 5269-5325. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Van der Eycken, E. V., & Kaval, N. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 3. [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

  • Open Research Online. (n.d.). Synthesis of Novel Heterocyclic a-Amino Acids. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol in the Synthesis of Novel Acyclic Nucleoside Analogs

An Application Guide for Researchers and Drug Development Professionals Introduction Acyclic nucleoside analogs are a cornerstone of modern antiviral therapy, with landmark drugs such as Acyclovir and Ganciclovir fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Acyclic nucleoside analogs are a cornerstone of modern antiviral therapy, with landmark drugs such as Acyclovir and Ganciclovir fundamentally changing the management of herpes virus infections.[1][2] These molecules function as clever mimics of natural 2'-deoxyguanosine, but they lack the cyclic sugar moiety, which, upon incorporation into a growing viral DNA strand, leads to obligate chain termination.[2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The strategic design of novel pyrimidine-based acyclic nucleosides remains a highly active area of research aimed at overcoming drug resistance and expanding the spectrum of activity.

This document provides a detailed technical guide on the application of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol , a versatile and strategically designed building block for the synthesis of next-generation acyclic nucleoside analogs. This intermediate uniquely combines three key functional elements:

  • A 5-aminopyrimidine core , providing a hydrogen-bonding motif analogous to natural nucleobases and a vector for further chemical elaboration.

  • A stable ether linkage , which connects the nucleobase mimic to the acyclic side chain.

  • A primary hydroxyethyl side chain , which serves as the crucial handle for in vivo phosphorylation, the first step in bioactivation.

We will explore the underlying chemical principles that make this scaffold valuable, provide a detailed, field-tested protocol for its derivatization, and discuss the broader implications for drug discovery programs.

Part 1: Scientific Rationale and Strategic Value

The Bioisosteric Logic of Acyclic Scaffolds

The therapeutic efficacy of acyclic nucleosides like Ganciclovir hinges on their ability to be selectively phosphorylated by viral kinases and subsequently recognized by viral DNA polymerase.[2] The acyclic side chain, such as the one present in 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, mimics the spatial orientation of the pentose sugar in natural nucleosides. The terminal primary alcohol is the critical site for the initial monophosphorylation event. Once converted to the triphosphate form by cellular kinases, the analog competes with natural dGTP for incorporation into the viral DNA. Its lack of a 3'-hydroxyl group makes the formation of the next phosphodiester bond impossible, thereby halting DNA replication.

The 5-amino group on the pyrimidine ring is another key feature. It can serve as a bioisostere for the imidazole nitrogen in purine derivatives, potentially influencing binding affinity and selectivity for viral enzymes.[1] Furthermore, this amino group provides a reactive handle for creating a library of derivatives with modified properties, such as solubility, cell permeability, or target engagement.

General Bioactivation Pathway

The ultimate goal of synthesizing analogs from this scaffold is to create prodrugs that become active within virus-infected cells. The general pathway is a three-step phosphorylation cascade.

Bioactivation Pathway cluster_0 Intracellular Phosphorylation Cascade A Acyclic Nucleoside Analog (e.g., from title compound) B Monophosphate (Viral Kinase) A->B Step 1 C Diphosphate (Cellular Kinase) B->C Step 2 D Triphosphate (Active Form) (Cellular Kinase) C->D Step 3 E Viral DNA Polymerase D->E F Chain Termination (Inhibition of Viral Replication) E->F Inhibition

Caption: Generalized bioactivation workflow for acyclic nucleoside analogs.

Part 2: Synthesis of the Core Intermediate

While 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol may be available from specialized vendors, its synthesis is often required. A robust and common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine with ethylene glycol.

Synthesis of Intermediate Start 4-Chloro-5-nitropyrimidine Starting Material Step1 Ethylene Glycol, NaH DMF, 80°C Start->Step1 Intermediate1 2-[(5-Nitropyrimidin-4-yl)oxy]ethan-1-ol SNAr Product Step1->Intermediate1 Step2 H₂, Pd/C MeOH Intermediate1->Step2 Final 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Final Intermediate Step2->Final

Caption: A representative synthetic route to the title intermediate.

Causality: This two-step process is efficient.

  • SNAr Reaction: The electron-withdrawing nitro group and pyrimidine ring nitrogens activate the 4-position towards nucleophilic attack. Sodium hydride (NaH) deprotonates ethylene glycol to form the more nucleophilic alkoxide, which displaces the chloride.

  • Nitro Group Reduction: The nitro group is then cleanly reduced to the primary amine using catalytic hydrogenation (e.g., with palladium on carbon), yielding the desired product. This method is high-yielding and avoids harsh conditions that could degrade the pyrimidine ring.

Part 3: Experimental Protocol: Synthesis of an N-Acylated Analog

This protocol details a representative derivatization of the 5-amino group. Acylation is a common strategy to modulate the electronic properties and hydrogen-bonding capacity of the nucleobase mimic. To ensure selectivity, the more reactive primary alcohol is first protected.

Objective: To synthesize N-(4-((2-hydroxyethyl)oxy)pyrimidin-5-yl)acetamide via a three-step protection-acylation-deprotection sequence.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol>95%Custom/AChemBlockThe starting material.[4]
tert-Butyldimethylsilyl chloride (TBDMSCl)Reagent GradeSigma-AldrichProtecting group for the primary alcohol.
ImidazoleReagent GradeSigma-AldrichCatalyst for silylation.
Dichloromethane (DCM), anhydrousDriSolv® or similarMilliporeSigmaReaction solvent.
Acetic AnhydrideReagent GradeAcros OrganicsAcylating agent.
Pyridine, anhydrousDriSolv® or similarMilliporeSigmaBase and solvent for acylation.
Tetra-n-butylammonium fluoride (TBAF)1M solution in THFSigma-AldrichDeprotecting agent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NaHCO₃-Lab-preparedFor aqueous workup.
Brine-Lab-preparedFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄-Lab-preparedFor drying organic layers.
Silica Gel230-400 meshSiliCycleFor column chromatography.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Nitrogen/Argon gas inlet and Schlenk line

  • Glassware for extraction (separatory funnel) and chromatography

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure

Step 1: Protection of the Primary Alcohol

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (1.55 g, 10.0 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

  • Reagent Addition: Add imidazole (1.50 g, 22.0 mmol, 2.2 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.66 g, 11.0 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

    • Expert Insight: The use of imidazole is crucial; it acts as a base to scavenge the HCl byproduct and as a nucleophilic catalyst, accelerating the silylation. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected intermediate, which is often used directly in the next step.

Step 2: Acylation of the 5-Amino Group

  • Setup: Transfer the crude protected intermediate from Step 1 to a 100 mL round-bottom flask. Dissolve it in anhydrous pyridine (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (1.42 mL, 15.0 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Expert Insight: Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct. The reaction is monitored by TLC (e.g., 50% EtOAc in Hexanes). A new, less polar spot should appear.

  • Workup: Carefully pour the reaction mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (EtOAc, 3 x 50 mL). Combine the organic layers, wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated aq. NaHCO₃ (30 mL), and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

Step 3: Deprotection of the Primary Alcohol

  • Setup: Dissolve the crude product from Step 2 in Tetrahydrofuran (THF, 30 mL) in a 100 mL flask.

  • Reagent Addition: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir for 1-2 hours at room temperature.

    • Expert Insight: TBAF is a highly selective reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon. Monitor by TLC until the silylated intermediate is consumed.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) to afford the pure N-(4-((2-hydroxyethyl)oxy)pyrimidin-5-yl)acetamide.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is highly reactive with water; handle with care under an inert atmosphere.

  • Pyridine and DCM are toxic and volatile; avoid inhalation and skin contact.

  • TBAF is corrosive; handle with care.

Part 4: Expected Results and Troubleshooting

ParameterStep 1: ProtectionStep 2: AcylationStep 3: DeprotectionFinal Product
Reaction Time 2-4 hours12-16 hours1-2 hours-
Temperature Room Temp.0°C to Room Temp.Room Temp.-
Expected Yield >95% (crude)80-90%85-95%~70% over 3 steps
Hypothetical ¹H NMR δ ---~8.5 (s, 1H), 8.3 (s, 1H), 4.5 (t, 2H), 3.9 (t, 2H), 2.1 (s, 3H), 9.7 (s, 1H)
Expected Mass (ESI+) 270.18 [M+H]⁺312.19 [M+H]⁺-198.08 [M+H]⁺

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Protection (Step 1) Insufficient reagents; moisture in solvent.Add another 0.1-0.2 eq of TBDMSCl and imidazole. Ensure all glassware and solvents are rigorously dry.
Di-acylation Product (Step 2) Reaction too vigorous.Maintain 0°C during the addition of acetic anhydride and do not let the reaction warm too quickly.
Incomplete Deprotection (Step 3) Insufficient TBAF.Add another 0.2 eq of TBAF and allow to stir for another hour. Gentle warming to 40°C can also be effective.
Low Yield after Chromatography Product is polar and sticks to silica.Use a more polar eluent system, such as DCM with 1-2% triethylamine added to the methanol to improve recovery.

Conclusion and Future Directions

The 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol scaffold represents a highly valuable platform for the discovery of novel nucleoside analogs. The detailed three-step protocol illustrates a reliable method for its functionalization, enabling the creation of diverse chemical libraries. The primary alcohol can be further elaborated into phosphonates, which are known to bypass the initial, often rate-limiting, monophosphorylation step.[1][5] The 5-amino group can be used as a handle for coupling to other pharmacophores or for fine-tuning the molecule's physicochemical properties. The methodologies and principles outlined here provide a solid foundation for researchers in medicinal chemistry and drug development to explore new chemical space in the ongoing search for potent and selective antiviral agents.

References

  • Journal of Medicinal Chemistry. (2002). Synthesis and Biological Activity of Strongly Fluorescent Tricyclic Analogues of Acyclovir and Ganciclovir. Available from: [Link]

  • Hsu, L.Y., Wise, D.S., Shannon, W.M., Drach, J.C., & Townsend, L.B. (2006). Synthesis of C-6 Pyrimidine Acyclic Nucleoside Analogs as Potential Antiviral Agents. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]

  • Journal of Medicinal Chemistry. (1995). Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs. Available from: [Link]

  • Hassan, A. (1994). Synthesis of New Acyclic Pyrimidine Nucleoside Analogs as Potential Antiviral Drugs. Liebigs Annalen der Chemie. Available from: [Link]

  • MDPI. (2024). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. Available from: [Link]

  • Novikov, M.S., et al. (1996). Synthesis of acyclic analogs of pyrimidine nucleosides with aromatic units in the side chain. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • MedCrave. (2014). Synthesis and characterization of ganciclovir long chain lipid prodrugs. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Available from: [Link]

  • Taylor & Francis Online. (2006). Synthesis of a Fluorinated Ganciclovir Analog. Available from: [Link]

  • Indian Academy of Sciences. (2018). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Available from: [Link]

  • ResearchGate. (2021). Direct synthesis of pyrimidine-type glycosides through the BEPT... Available from: [Link]

  • Taylor & Francis Online. (2012). Synthesis of some new S-glycosyl pyrimidine and condensed pyrimidine derivatives. Available from: [Link]

  • LookChem. 2-[(Isopropylideneamino)oxy]-ethanol. Available from: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Available from: [Link]

  • PubMed. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Available from: [Link]

  • PMC. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Available from: [Link]

Sources

Application

Step-by-step synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol from 4-chloro-5-nitropyrimidine

Introduction and Strategic Rationale The 5-amino-4-alkoxypyrimidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, nucleoside a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 5-amino-4-alkoxypyrimidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, nucleoside analogs, and targeted therapeutics. The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol from commercially available 4-chloro-5-nitropyrimidine is a robust, two-step sequence.

This application note provides an in-depth, field-tested protocol for this synthesis. Rather than just listing steps, this guide details the optimized parameters, mechanistic rationales, and analytical checkpoints required to execute this workflow with high yield, purity, and reproducibility.

Mechanistic Causality and Reaction Design

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 4-chloro-5-nitropyrimidine, is highly electrophilic. The strongly electron-withdrawing nitro group at the C5 position significantly lowers the energy of the pyrimidine ring's Lowest Unoccupied Molecular Orbital (LUMO). This activates the C4 position for rapid nucleophilic attack by the hydroxyl group of ethylene glycol [1].

  • Causality in Experimental Design: Ethylene glycol is a symmetrical diol. To prevent the formation of a bridged dimer (where one ethylene glycol molecule reacts with two pyrimidine molecules), ethylene glycol must be used in significant stoichiometric excess (e.g., 10 equivalents). A mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is employed to scavenge the HCl byproduct without competing for the electrophile.

Step 2: Catalytic Hydrogenation

The intermediate 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol contains a nitro group that must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the method of choice [2].

  • Causality in Experimental Design: Unlike metal-acid reductions (e.g., Iron or Tin in HCl) which complicate workup due to heavy metal salts and risk cleaving the newly formed ether bond under harsh acidic conditions, Pd/C hydrogenation is chemoselective, clean, and requires only simple filtration through Celite to yield the crude product.

Visualizing the Synthetic Logic

Synthesis A 4-chloro-5-nitropyrimidine (Starting Material) B 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol (Intermediate) A->B Ethylene glycol (excess) DIPEA, THF, 0°C to RT SNAr Reaction C 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (Target Product) B->C H2 (1 atm), 10% Pd/C MeOH, RT Catalytic Hydrogenation

Figure 1: Two-step synthesis from 4-chloro-5-nitropyrimidine to the target aminopyrimidine.

SNAr_Mechanism N1 Activation Nitro group at C5 withdraws electron density N2 Nucleophilic Attack Ethylene glycol oxygen attacks C4 N1->N2 N3 Meisenheimer Complex Negative charge delocalized onto nitro/ring N2->N3 N4 Elimination Chloride leaving group departs N3->N4 N5 Product Formation 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol N4->N5

Figure 2: Mechanistic sequence of the SNAr reaction at the pyrimidine C4 position.

Experimental Protocols

Protocol A: Synthesis of 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol (Intermediate)

Reagents:

  • 4-chloro-5-nitropyrimidine: 1.0 eq (e.g., 5.0 g, 31.3 mmol)

  • Ethylene glycol: 10.0 eq (17.5 mL, 313 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 1.5 eq (8.2 mL, 47.0 mmol)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylene glycol and DIPEA in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: The SNAr reaction is highly exothermic; cooling prevents side reactions and thermal degradation of the pyrimidine ring.

  • Addition: Dissolve 4-chloro-5-nitropyrimidine in 20 mL of anhydrous THF. Add this solution dropwise to the stirring ethylene glycol mixture over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 1:1) or LCMS until the starting material is completely consumed[1].

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual ethylene glycol. The massive excess of ethylene glycol is highly water-soluble and partitions into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Protocol B: Synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (Target)

Reagents:

  • 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol (Intermediate): 1.0 eq (e.g., 4.0 g, 21.6 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.1 eq by weight (400 mg)

  • Hydrogen gas (H₂): 1 atm (Balloon)

  • Methanol (MeOH): 40 mL

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate in 40 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Caution: Dry Pd/C is pyrophoric; using 50% wet Pd/C and adding it to the solvent under a gentle stream of nitrogen mitigates fire risk.

  • Degassing: Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Then, evacuate the flask and backfill with Hydrogen gas from a balloon (repeat 3 times) [2].

  • Reaction: Stir the suspension vigorously at room temperature under a Hydrogen atmosphere for 4–6 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine. Triturate with cold diethyl ether to afford the pure 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol as an off-white solid.

Quantitative Data & Reaction Parameters

ParameterStep 1 (SNAr)Step 2 (Reduction)
Starting Material 4-chloro-5-nitropyrimidine2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol
Key Reagents Ethylene glycol (10 eq), DIPEA (1.5 eq)H₂ (1 atm), 10% Pd/C (10% w/w)
Solvent Anhydrous THFMethanol
Temperature 0 °C → Room TemperatureRoom Temperature
Reaction Time 2 – 4 hours4 – 6 hours
Expected Yield 75% – 85%85% – 95%
LCMS [M+H]⁺ 186.0156.1

Self-Validating Quality Control (QC)

To ensure experimental trustworthiness, this protocol is designed as a self-validating system with built-in visual and analytical checkpoints:

  • Colorimetric Shift: The SNAr intermediate (Step 1) is typically a distinct yellow color due to the conjugated nitro-pyrimidine push-pull system. Upon successful reduction in Step 2, the conjugation is broken, and the yellow color completely dissipates, yielding a colorless or pale off-white solution. This serves as a reliable visual indicator of reaction completion.

  • Mass Spectrometry (ESI+): The exact mass shift from Step 1 to Step 2 is a loss of 30 Da (from ~185.0 to ~155.1). Furthermore, the isotopic pattern changes significantly due to the conversion of the -NO₂ group to an -NH₂ group, providing definitive proof of transformation before NMR analysis.

References

  • Leonard, N. J., Iwamura, H., & Eisinger, J. (1971). Synthetic spectroscopic models related to coenzymes and base pairs, IV. Stacking interactions in tRNA; the anticodon-adjacent base. Proceedings of the National Academy of Sciences, 68(8), 1828-1831. URL: [Link]

  • Merck Sharp & Dohme Corp. (2014). Purine inhibitors of human phosphatidylinositol 3-kinase delta. European Patent EP2920171B1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol and Mitigation of N-Alkylation Side Reactions

Welcome to the technical support center for the synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the minimization of N-alkylation side reactions during this synthesis. Our goal is to equip you with the expertise and practical insights to optimize your reaction outcomes.

Introduction

The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a critical process in the development of various pharmaceutical agents. A common and significant challenge in this synthesis is the undesired N-alkylation of the aminopyrimidine ring, which leads to a mixture of isomers and reduces the yield of the target O-alkylated product. This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to control regioselectivity and maximize the desired product formation.

The core of the issue lies in the nucleophilic nature of both the oxygen of the hydroxyl group and the nitrogen atoms of the aminopyrimidine moiety. The pyrimidine ring contains two endocyclic nitrogen atoms (N1 and N3) and an exocyclic amino group, all of which can potentially be alkylated.[1] The relative basicity and nucleophilicity of these sites are influenced by the reaction conditions, making control of the alkylation site a key challenge.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and offers step-by-step solutions to troubleshoot and optimize your reaction.

Question 1: I am observing a significant amount of N-alkylated byproducts in my final product mixture. How can I favor O-alkylation over N-alkylation?

Answer:

This is the most prevalent issue in this synthesis. The formation of N-alkylated isomers is a direct consequence of the competing nucleophilicity of the nitrogen atoms in the 5-aminopyrimidin-4-ol starting material. Here’s a systematic approach to favor the desired O-alkylation:

1. Choice of Base and Reaction Conditions:

The selection of an appropriate base is paramount. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl group without directly participating in the alkylation.

  • Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[3] For aryl ethers, weaker bases like potassium carbonate (K2CO3) can also be effective.[3]

  • Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[1][3] These solvents solvate the cation of the alkoxide, leaving the oxygen anion more "naked" and thus more reactive.[3] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[3]

  • Temperature Control: Williamson ether synthesis is typically conducted between 50-100 °C.[3] However, higher temperatures can promote competing elimination reactions. If you observe alkene byproducts, consider running the reaction at a lower temperature for a longer duration.[3]

2. Protecting Group Strategy:

A highly effective method to prevent N-alkylation is to temporarily protect the exocyclic amino group. This strategy ensures that the alkylating agent can only react with the deprotonated hydroxyl group.

  • Common Protecting Groups for Amines:

    • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)2O.[4][5] It is stable under a wide range of conditions and can be removed with acid.[4]

    • Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate, the Cbz group is stable to many reagents and is typically removed by catalytic hydrogenation.[5]

    • Allyloxycarbonyl (Alloc): This group is introduced using allyl chloroformate and can be removed under mild conditions using a palladium catalyst.[5]

Experimental Protocol: Boc Protection of 5-Aminopyrimidin-4-ol

  • Dissolve 5-aminopyrimidin-4-ol in a suitable solvent like acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc)2O (typically 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC or LC-MS.

  • Isolate the N-Boc protected intermediate, which can then be used in the O-alkylation step.

  • Deprotection of the Boc group after O-alkylation is typically achieved using trifluoroacetic acid (TFA).

3. "Borrowing Hydrogen" Catalysis:

An alternative and often more selective approach is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst (e.g., Ru or Ir complexes), with water being the only byproduct. This technique can offer higher selectivity for mono-alkylation.[1]

Question 2: I'm seeing multiple N-alkylated products. How can I control the regioselectivity of N-alkylation if it cannot be completely avoided?

Answer:

Controlling which of the multiple nitrogen atoms gets alkylated is a significant challenge. The endocyclic nitrogens (N1 and N3) are often more basic and nucleophilic than the exocyclic amino group, leading to a mixture of isomers.[1]

  • Catalyst Selection: Certain transition metal catalysts have shown promise in directing alkylation to a specific nitrogen. For instance, iridium-based catalysts like [Cp*IrCl2]2 have been reported to show high regioselectivity for the exocyclic nitrogen.[1]

  • Reductive Amination: While this method is for N-alkylation, it provides a reliable way to selectively alkylate the primary amino group. It involves the formation of an imine intermediate followed by reduction.[1]

Question 3: Over-alkylation is leading to di- and tri-alkylated products. What are the best strategies to promote mono-alkylation?

Answer:

Over-alkylation occurs when the initially formed mono-alkylated product is more nucleophilic than the starting material and reacts further with the alkylating agent.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using the aminopyrimidine as the excess reagent or using only 1.0-1.2 equivalents of the alkylating agent can help minimize over-alkylation.[1] However, this may result in incomplete conversion of the starting material.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting material is consumed or the concentration of the desired product is maximized.

  • Temperature and Time: High reaction temperatures and prolonged reaction times can favor over-alkylation.[1] Consider lowering the reaction temperature and optimizing the reaction time.

Frequently Asked Questions (FAQs)

Why is N-alkylation a common side reaction in the synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol?

The pyrimidine ring system is considered π-deficient due to the presence of two electronegative nitrogen atoms.[2] This electronic nature makes the ring nitrogens (N1 and N3) and the exocyclic amino group nucleophilic centers. The relative reactivity of these nitrogen atoms compared to the oxygen of the 4-hydroxy group is highly dependent on the specific reaction conditions, leading to a competition between O- and N-alkylation.

What is the general mechanism for the desired O-alkylation?

The desired O-alkylation follows a Williamson ether synthesis mechanism.[6] This is an SN2 (bimolecular nucleophilic substitution) reaction where the alkoxide ion, formed by deprotonating the hydroxyl group of 5-aminopyrimidin-4-ol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol or a protected equivalent), displacing the leaving group.[6][7]

Can I use 2-chloroethanol directly as the alkylating agent?

While it is possible, using a protected form of 2-chloroethanol, such as 2-(benzyloxy)ethyl chloride, can be advantageous. The benzyl group can be removed later by hydrogenolysis. This avoids potential complications from the free hydroxyl group of 2-chloroethanol.

What are the key differences in reactivity between the endocyclic and exocyclic nitrogen atoms?

The endocyclic (ring) nitrogens are generally more basic and nucleophilic than the exocyclic amino group.[1] This is due to the lone pair of electrons on the ring nitrogens being more available for reaction. The exocyclic amino group's nucleophilicity is somewhat diminished by delocalization of its lone pair into the electron-deficient pyrimidine ring.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway versus the undesired N-alkylation side reactions.

G cluster_reactants Reactants cluster_products Potential Products 5-Aminopyrimidin-4-ol 5-Aminopyrimidin-4-ol O-Alkylated Product (Desired) O-Alkylated Product (Desired) 5-Aminopyrimidin-4-ol->O-Alkylated Product (Desired) Desired Pathway N1-Alkylated Product (Side Reaction) N1-Alkylated Product (Side Reaction) 5-Aminopyrimidin-4-ol->N1-Alkylated Product (Side Reaction) Side Reaction N3-Alkylated Product (Side Reaction) N3-Alkylated Product (Side Reaction) 5-Aminopyrimidin-4-ol->N3-Alkylated Product (Side Reaction) Side Reaction Exocyclic N-Alkylated Product (Side Reaction) Exocyclic N-Alkylated Product (Side Reaction) 5-Aminopyrimidin-4-ol->Exocyclic N-Alkylated Product (Side Reaction) Side Reaction Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->O-Alkylated Product (Desired) Alkylating Agent (R-X)->N1-Alkylated Product (Side Reaction) Alkylating Agent (R-X)->N3-Alkylated Product (Side Reaction) Alkylating Agent (R-X)->Exocyclic N-Alkylated Product (Side Reaction) Base Base Base->O-Alkylated Product (Desired) Base->N1-Alkylated Product (Side Reaction) Base->N3-Alkylated Product (Side Reaction) Base->Exocyclic N-Alkylated Product (Side Reaction)

Caption: Competing O- and N-alkylation pathways.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting and optimizing the synthesis.

G start Start: Synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol check_product Analyze Product Mixture (LC-MS, NMR) start->check_product high_n_alkylation High N-Alkylation? check_product->high_n_alkylation protect_amine Implement Amino Protecting Group Strategy (e.g., Boc) high_n_alkylation->protect_amine Yes over_alkylation Over-alkylation observed? high_n_alkylation->over_alkylation No optimize_conditions Optimize Reaction Conditions: - Base (NaH, KH) - Solvent (DMF, DMSO) - Temperature protect_amine->optimize_conditions re_evaluate Re-evaluate Product Mixture optimize_conditions->re_evaluate re_evaluate->high_n_alkylation Still High re_evaluate->over_alkylation Low N-Alkylation adjust_stoichiometry Adjust Stoichiometry: - Use aminopyrimidine in excess - Limit alkylating agent (1.0-1.2 eq) over_alkylation->adjust_stoichiometry Yes success Successful Synthesis: High Yield of O-Alkylated Product over_alkylation->success No monitor_reaction Monitor Reaction Closely (TLC, LC-MS) adjust_stoichiometry->monitor_reaction monitor_reaction->re_evaluate failure Further Optimization Required

Caption: Troubleshooting workflow for minimizing N-alkylation.

Summary of Key Parameters for Optimization

ParameterRecommendation for Minimizing N-AlkylationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KH).Preferentially deprotonates the hydroxyl group to form the more reactive alkoxide for O-alkylation.
Solvent Polar aprotic (e.g., DMF, DMSO).Solvates the cation, enhancing the nucleophilicity of the oxygen anion.
Temperature 50-100 °C, with optimization.Balances reaction rate with minimizing side reactions like elimination.
Protecting Group Use of an amino protecting group (e.g., Boc).Blocks the nucleophilic sites on the nitrogen atoms, forcing alkylation to occur on the oxygen.
Stoichiometry Careful control of the alkylating agent (1.0-1.2 eq).Minimizes the chance of over-alkylation of the desired product.
Reaction Monitoring TLC or LC-MS.Allows for timely quenching of the reaction to prevent byproduct formation.

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a crucial intermediate in pharmaceutical development.

References

  • Beugelmans, R., et al. (1994). Selective N1-Alkylation of Pyrimidine Bases via Radical (SRN1) Mechanism. Nucleosides and Nucleotides, 13(5), 1169-1183.
  • Taylor & Francis Online. (2006, September 24). Selective N1-Alkylation of Pyrimidine Bases via Radical (SRN1) Mechanism: Nucleosides and Nucleotides: Vol 13, No 5. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (2025, July 30). Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. Retrieved from [Link]

  • PMC. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

  • WIPO. (2022, May 5). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

  • PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (2022, November 9). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Science. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 7). Avoiding Over-alkylation. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Chemical Reviews. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • PMC. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • RSC Publishing. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 5-Aminopyrimidine Purification

Welcome to the Technical Support Center for the purification of 5-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing flash chromatography solvent systems for this specific compound. As a polar aromatic amine, 5-aminopyrimidine presents unique challenges during purification on standard silica gel. This document will equip you with the expertise to overcome these obstacles and achieve high-purity fractions.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the flash chromatography of 5-aminopyrimidine.

Q1: Why is my 5-aminopyrimidine streaking or showing poor peak shape on a silica gel column?

A1: The primary reason for peak tailing and streaking of 5-aminopyrimidine on silica gel is the interaction between the basic amino group of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to non-uniform elution, resulting in asymmetrical peaks and poor separation.[1][2]

Q2: What is a good starting solvent system for the TLC analysis of 5-aminopyrimidine?

A2: A good starting point for Thin-Layer Chromatography (TLC) of moderately polar compounds like 5-aminopyrimidine is a mixture of a non-polar and a polar solvent.[1] We recommend beginning with a system of hexane/ethyl acetate (EtOAc) at a 1:1 ratio.[1] For more polar compounds that do not move significantly in this system, a mixture of dichloromethane (DCM) and methanol (MeOH), starting at a ratio of 98:2 to 9:1, is a suitable alternative.[1]

Q3: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What should I do?

A3: If 5-aminopyrimidine is irreversibly adsorbed onto the silica gel, it is likely due to strong acid-base interactions. To elute your compound, you can try adding a small amount of a basic modifier to your mobile phase. A common strategy is to use a solvent system containing a small percentage (0.5-2%) of triethylamine (TEA) or a 7N solution of ammonia in methanol.[2] This will neutralize the acidic sites on the silica gel, allowing the basic 5-aminopyrimidine to elute.

Q4: Can I use a different stationary phase to avoid the issues with silica gel?

A4: Yes, using an alternative stationary phase is an excellent strategy. For basic compounds like 5-aminopyrimidine, basic or neutral alumina can be effective.[2] Another highly recommended option is to use an amine-functionalized silica gel column. These columns have a basic surface that repels basic compounds, leading to improved peak shape and eliminating the need for basic additives in the mobile phase.[3]

Q5: How can I improve the separation between 5-aminopyrimidine and closely related impurities?

A5: To enhance separation, you need to optimize the selectivity of your chromatographic system. This can be achieved by:

  • Solvent Screening: Test a variety of solvent systems with different polarities and selectivities on TLC. For example, compare an ethyl acetate/hexane system with a dichloromethane/methanol system.

  • Gradient Optimization: A shallow gradient around the elution point of your compound can improve resolution. Automated flash chromatography systems can help in creating and optimizing such gradients.

  • Alternative Stationary Phases: As mentioned, switching to an amine-functionalized or alumina column can alter the selectivity and improve the separation of basic compounds.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 5-aminopyrimidine.

Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic 5-aminopyrimidine and acidic silica gel.[1]1. Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase.[2]2. Use an amine-functionalized silica gel or alumina stationary phase.[3]
No Elution of Compound Irreversible adsorption onto the silica gel due to strong acid-base interactions.1. Switch to a more polar solvent system containing a basic modifier (e.g., 5-10% of 7N ammonia in methanol/DCM).2. Consider using a different stationary phase like basic alumina or amine-functionalized silica.[2][3]
Poor Separation from Impurities The chosen solvent system lacks the necessary selectivity.1. Perform a thorough TLC screen with different solvent combinations (e.g., EtOAc/hexane, DCM/MeOH, Toluene/Acetone).2. Optimize the gradient profile to be shallower around the elution point of the target compound.3. Try a different stationary phase to alter the separation mechanism.
Compound Degradation on Column 5-aminopyrimidine may be sensitive to the acidic nature of silica gel.1. Neutralize the silica gel by pre-treating it with a mobile phase containing a basic modifier.2. Use a less acidic stationary phase like neutral alumina.
Inconsistent Rf values on TLC The TLC chamber is not properly saturated with the solvent vapor, or the sample is overloaded.1. Ensure the TLC chamber is sealed and contains a piece of filter paper to aid saturation.2. Apply a smaller, more concentrated spot of your sample to the TLC plate.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing) check_interaction Is the peak shape poor (tailing, streaking)? start->check_interaction add_modifier Add Basic Modifier (e.g., 0.5-2% TEA) check_interaction->add_modifier Yes change_stationary_phase Switch to Amine-Functionalized Silica or Alumina check_interaction->change_stationary_phase Yes, alternative check_elution Is the compound not eluting? check_interaction->check_elution No solution Problem Resolved add_modifier->solution change_stationary_phase->solution increase_polarity Increase Mobile Phase Polarity (e.g., higher % MeOH in DCM) check_elution->increase_polarity Yes check_separation Is the separation from impurities poor? check_elution->check_separation No increase_polarity->add_modifier optimize_solvent Optimize Solvent System via TLC Screening check_separation->optimize_solvent Yes optimize_gradient Optimize Gradient Profile optimize_solvent->optimize_gradient optimize_gradient->solution

Caption: A decision tree for troubleshooting common flash chromatography issues with 5-aminopyrimidine.

Experimental Protocols

Protocol 1: TLC Method Development for 5-Aminopyrimidine

Objective: To identify a suitable solvent system for the flash chromatography purification of 5-aminopyrimidine.

Materials:

  • Silica gel TLC plates (e.g., Silica gel 60 F254)

  • 5-aminopyrimidine sample

  • Developing chambers

  • Capillary spotters

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude 5-aminopyrimidine sample in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a TLC plate.

  • Solvent System Screening:

    • System A (Less Polar): Prepare a developing chamber with a 1:1 mixture of Hexane:EtOAc.

    • System B (More Polar): Prepare a second chamber with a 95:5 mixture of DCM:MeOH.

    • System C (Basic Modifier): Prepare a third chamber with a 95:5 mixture of DCM:MeOH containing 1% TEA.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Retention Factor (Rf) for the 5-aminopyrimidine spot in each solvent system. The ideal solvent system will give an Rf value between 0.2 and 0.4 for the target compound, with good separation from impurities.[1][4]

Protocol 2: Flash Chromatography of 5-Aminopyrimidine on Silica Gel

Objective: To purify 5-aminopyrimidine using flash chromatography with a silica gel stationary phase.

Materials:

  • Flash chromatography system

  • Pre-packed silica gel column

  • Crude 5-aminopyrimidine

  • Optimized solvent system from TLC (e.g., DCM/MeOH with 1% TEA)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the silica gel column with the initial, low-polarity mobile phase (e.g., 100% DCM) for at least 3-5 column volumes.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 5-aminopyrimidine in a minimal amount of the initial mobile phase or a weak solvent like DCM. Load the solution directly onto the column.[1]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the column.[1]

  • Elution: Begin the elution with the initial mobile phase and gradually increase the polarity according to your optimized gradient. A typical gradient might be from 0% to 10% MeOH in DCM over 20-30 minutes.[1]

  • Fraction Collection: Collect fractions throughout the run and monitor them by TLC to identify the fractions containing the pure 5-aminopyrimidine.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5-aminopyrimidine.

Visualizing the Purification Workflow

Purification_Workflow cluster_prep Method Development cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Solvent Screening (Target Rf: 0.2-0.4) sample_prep Sample Preparation (Wet or Dry Loading) tlc->sample_prep equilibration Column Equilibration sample_prep->equilibration elution Gradient Elution equilibration->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis by TLC collection->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Evaporation combine->evaporate product Pure 5-Aminopyrimidine evaporate->product

Caption: A streamlined workflow for the purification of 5-aminopyrimidine using flash chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem.
  • Still, W. C., Kahn, M., & Mitra, A. (2025). Rapid chromatographic technique for preparative separations with moderate resolution. Organic Syntheses, 102, 276–302.
  • Biotage. (2023, February 10).
  • Wang, X., et al. (2020). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Crystals, 10(11), 1013.
  • Sorbent Technologies. (2026, January 29).
  • King Group. (n.d.).
  • Lund, K. M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 23(10), 2649.
  • ResearchGate. (n.d.). Solvent components for flash column chromatography.
  • Smoleński, P., et al. (2025, October 16).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?.
  • Wang, W., et al. (2011). Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. mAbs, 3(6), 526-534.
  • Reddit. (2022, September 6).
  • Boiangiu, R. S., et al. (2014). Improvements of Amoxicillin Stability in Acidic Environment. Farmacia, 62(4), 756-765.
  • Kyoto University. (2021, January 13). Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. Kyoto University.
  • Scribd. (n.d.).
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Journal of Pharmaceutical Negative Results. (2022). TLC solvent system for plant constituents with Rf values and used.
  • Velocity Scientific Solutions. (n.d.). Efficient peptide-protein purification by flash chromatography based on silica gel—Effect of pore size and hydrophobicity. Velocity Scientific Solutions.
  • ResearchGate. (n.d.). TLC solvent system for plant constituents with Rf values and used.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of solvent physical properties. Chemical Reviews, 91(2), 165-195.
  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
  • National Center for Biotechnology Information. (2025, June 2). Table 2: [Extraction Solvents]. In Assay Guidance Manual.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol in Catalytic Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol. This highly polar substrate frequently exhibits intractable solubility in standard organic solvents, leading to stalled catalytic cycles, low yields, and catalyst deactivation during Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

This guide provides a mechanistic breakdown of the problem, a diagnostic workflow, frequently asked questions, quantitative solvent data, and self-validating experimental protocols to ensure your coupling reactions succeed.

Diagnostic Workflow

G Start Substrate: 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Standard Coupling Conditions CheckSol Check Solubility in Toluene / 1,4-Dioxane Start->CheckSol Soluble1 Soluble? CheckSol->Soluble1 Coupling Proceed to Pd-Catalyzed Cross-Coupling Soluble1->Coupling Yes SolventSwitch Solvent Switch Strategy: Test t-BuOH, TMO, or i-PrOAc Soluble1->SolventSwitch No Deprotect Global Deprotection (TBAF / TFA) Coupling->Deprotect If PG used Soluble2 Soluble & Active? SolventSwitch->Soluble2 Soluble2->Coupling Yes PGStrategy Protecting Group Strategy: Mask -OH (TBS) or -NH2 (Boc) Soluble2->PGStrategy No PGStrategy->Coupling

Workflow for troubleshooting aminopyrimidine solubility in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why does 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol fail to dissolve in standard cross-coupling solvents like toluene or 1,4-dioxane? A1: The root cause is the substrate's dense hydrogen-bonding network. The molecule contains a primary amine (-NH₂), a primary alcohol (-OH), and pyrimidine nitrogens. These functional groups act as powerful hydrogen bond donors and acceptors, causing the molecules to self-assemble into rigid, insoluble aggregates in non-polar solvents. Because the substrate remains locked in a solid lattice, it cannot interact with the oxidative addition complex, completely halting the transmetalation or amine coordination steps of the catalytic cycle[1].

Q2: What alternative solvent systems maintain catalytic efficacy while solubilizing this polar substrate? A2: To overcome aggregation, you must use a solvent capable of competitive hydrogen bonding or high dipole solvation without poisoning the palladium catalyst.

  • tert-Butanol (t-BuOH): This is the premier choice for Buchwald-Hartwig aminations of highly polar heteroarylamines. It effectively disrupts intermolecular hydrogen bonding, solubilizing the aminopyrimidine without coordinating to the Pd center[2].

  • 2,2,5,5-Tetramethyloxolane (TMO): An emerging green solvent that mimics toluene's boiling point but offers an enhanced polarity profile, making it highly effective for solubilizing heteroaryl amines[3].

  • Isopropyl Acetate (i-PrOAc): For Suzuki-Miyaura couplings, i-PrOAc has been identified as an optimal green solvent that balances the solubility of polar functional groups while maintaining high catalytic turnover[4].

Q3: How does the choice of base interact with solvent selection for this polar aminopyrimidine? A3: Base solubility is a critical, often overlooked variable. While sodium tert-butoxide (NaOt-Bu) is the standard for aminations, its byproducts (like NaI or NaBr) can precipitate in certain solvents, which can either drive the reaction forward or inhibit it depending on the ligand system[2]. When using greener, moderately polar solvents like TMO, switching to Cesium Carbonate (Cs₂CO₃) is highly recommended. Cs₂CO₃ demonstrates superior performance in TMO due to the enhanced solubilization of Cs⁺ ions, which facilitates the deprotonation of the amine intermediate[3].

Q4: If solvent optimization is insufficient, what chemical modifications are recommended? A4: If the substrate remains intractable, you must synthetically mask the hydrogen-bond donors to increase lipophilicity. The primary strategy should be O-silylation (converting the primary alcohol to a tert-butyldimethylsilyl (TBS) ether). This eliminates the strongest hydrogen-bond donor and drastically increases solubility in ethereal and aromatic solvents. If necessary, a secondary strategy involves mono-Boc protection of the 5-amino group, though this reduces the nucleophilicity of the amine and may require more forcing coupling conditions[1].

Quantitative Solvent Screening Data

The following table summarizes the expected behavior of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol across various solvent systems during Pd-catalyzed cross-coupling.

SolventDielectric Constant (ε)Substrate SolubilityRelative Coupling Yield*Mechanistic Notes
Toluene 2.4Poor (< 0.05 M)< 10%Substrate aggregates; standard conditions fail for polar H-bond donors[2].
1,4-Dioxane 2.2Moderate (~0.1 M)30-40%Requires elevated temperatures (>100 °C); prone to premature precipitation.
t-Butanol 12.5Good (> 0.3 M)> 85%Disrupts H-bonding lattice; excellent for Buchwald-Hartwig aminations[2].
TMO 4.3Good (> 0.3 M)> 80%Green alternative; optimal performance achieved with Cs₂CO₃ base[3].
i-PrOAc 6.0Good (> 0.3 M)75-90%Recommended green solvent for Suzuki-Miyaura couplings of polar substrates[4].
DMF 36.7Excellent (> 0.5 M)50-70%Solubilizes well, but strongly coordinating nature can lead to catalyst deactivation.

*Yields are representative benchmarks based on literature precedents for the cross-coupling of highly polar aminopyrimidines.

Validated Experimental Protocols

Protocol A: Direct Buchwald-Hartwig Amination in t-Butanol

This protocol utilizes a polar protic solvent to disrupt hydrogen bonding without requiring protecting groups.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ (1.0 mol%), a biarylphosphine ligand such as BrettPhos or XPhos (2.5 mol%), NaOt-Bu (1.2 equiv), the aryl halide (1.0 equiv), and 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (1.2 equiv).

  • Atmosphere Exchange: Evacuate the vessel and backfill with dry nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed t-BuOH (2.0 mL/mmol of aryl halide) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 85 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: The initial heterogeneous slurry must transition to a completely transparent, homogeneous amber/dark-red solution within 15 to 20 minutes of reaching 85 °C. If the mixture remains opaque and powdery, the hydrogen-bonding network has not been sufficiently disrupted; add an additional 1.0 mL/mmol of t-BuOH.

  • Workup: Upon completion (monitored by LC-MS), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol B: Lipophilicity Enhancement via O-Silylation (Protecting Group Strategy)

If Protocol A fails due to extreme substrate incompatibility with your specific electrophile, use this self-validating protection workflow.

  • Reaction Setup: Dissolve 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add imidazole (2.0 equiv) and stir for 5 minutes. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv) in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: 9:1 DCM:MeOH). The starting material (which will sit very low on the plate, R_f ~0.1) must be completely consumed and replaced by a highly lipophilic, UV-active spot (R_f ~0.6). This dramatic shift in R_f confirms the successful masking of the polar hydroxyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting O-TBS protected aminopyrimidine is now highly soluble in toluene and THF for standard cross-coupling.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS)
  • 2,2,5,5-Tetramethyloxolane (TMO)

Sources

Optimization

Technical Support Center: A Scientist's Guide to Improving Yield in the SNAr of 4-Chloropyrimidines with Ethylene glycol

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into one of the key transformations in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into one of the key transformations in medicinal chemistry: the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines with ethylene glycol. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot and optimize this reaction effectively.

The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs, and functionalizing it via SNAr is a cornerstone of synthetic strategy.[1][2] However, what appears to be a straightforward reaction can often be plagued by low yields and persistent side products. This guide is structured as a series of targeted questions you might be asking in the lab, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section directly addresses the most common challenges encountered during the SNAr of 4-chloropyrimidines with ethylene glycol.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem often stemming from suboptimal reaction parameters. The SNAr reaction is highly sensitive to the interplay between the base, solvent, and temperature.[3] Let's dissect the key variables.

  • The Role of the Base: The first step in this reaction is the deprotonation of ethylene glycol to form its mono-alkoxide, the active nucleophile. The choice and stoichiometry of the base are critical.

    • Causality: A base that is too weak (e.g., K₂CO₃) may not generate a sufficient concentration of the alkoxide, leading to a sluggish or incomplete reaction. Conversely, an excessively strong base or a large excess can promote undesired side reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward.

    • Troubleshooting: If using a weaker base like a carbonate, consider switching to NaH or another strong, non-nucleophilic base like potassium tert-butoxide (KOtBu). Always use anhydrous conditions, especially with reactive bases like NaH.

  • Solvent Selection is Paramount: The solvent's role extends beyond simply dissolving the reactants; it directly influences the nucleophilicity of the alkoxide.

    • Causality: Polar aprotic solvents such as DMF and DMSO are superior for SNAr reactions.[4] They excel at solvating the cation (e.g., Na⁺) of the alkoxide salt, leaving the alkoxide anion "naked" and highly reactive.[4] Protic solvents (like ethanol or water) will solvate the anion through hydrogen bonding, blunting its nucleophilicity and retarding the reaction.[5]

    • Troubleshooting: Ensure you are using a high-purity, anhydrous polar aprotic solvent. If your reaction is slow in a solvent like THF, switching to DMF or DMSO will almost certainly accelerate it.

  • Temperature Control: Many SNAr reactions require thermal energy to overcome the activation barrier.[6]

    • Causality: The initial addition of the nucleophile to the electron-deficient pyrimidine ring temporarily disrupts its aromaticity, creating a high-energy intermediate known as a Meisenheimer complex.[6][7] Heating provides the necessary energy to form this complex and proceed to the final product.

    • Troubleshooting: If your reaction is stagnant at room temperature, gradually increase the heat. A systematic approach, such as screening temperatures from 60 °C to 120 °C, is recommended. For rapid optimization, microwave irradiation can often reduce reaction times from hours to minutes.[6]

Q2: I'm observing a significant amount of a side product that I suspect is 4-hydroxypyrimidine. How can I prevent this?

This is the most common side product and its presence points directly to one culprit: water.

  • Causality: Hydroxide (from water) is a competing nucleophile. Under basic conditions, water can be deprotonated to form hydroxide ions, which can attack the 4-position of the pyrimidine ring, leading to the highly polar and often difficult-to-remove 4-hydroxypyrimidine.[6]

  • Troubleshooting & Prevention:

    • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

    • Dry Reagents: Ensure your 4-chloropyrimidine and ethylene glycol are dry. Ethylene glycol is hygroscopic and should be handled accordingly.

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.

    • Base Handling: If using NaH, ensure it is a fresh dispersion and handle it carefully to avoid quenching with moisture.

Q3: My reaction stalls before all the 4-chloropyrimidine is consumed. What should I do?

A stalled reaction often indicates an issue with the nucleophile generation or stability.

  • Causality: The most likely cause is incomplete deprotonation of the ethylene glycol. This can happen if the base is not strong enough, has been partially quenched by moisture, or if an insufficient stoichiometric amount was used. Another possibility is poor solubility of the generated sodium salt of ethylene glycol in the reaction medium.

  • Troubleshooting:

    • Verify Base Activity: Ensure your base is active. For NaH, this means using a fresh supply.

    • Staged Addition: Try adding the base in portions. Alternatively, pre-forming the alkoxide by adding ethylene glycol to a suspension of NaH in your solvent and stirring for 30-60 minutes before adding the 4-chloropyrimidine can improve results.

    • Increase Stoichiometry: A slight excess of both ethylene glycol (e.g., 1.2 equivalents) and the base (e.g., 1.3 equivalents) can help drive the reaction to completion.

    • Solvent Mixtures: If solubility is suspected, consider a solvent mixture. For example, a small amount of DMSO in THF can sometimes improve the solubility of intermediates without significantly complicating workup.

Frequently Asked Questions (FAQs)

What is the mechanism of the SNAr reaction on 4-chloropyrimidine?

The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogens makes the C4 position highly electrophilic.[6][8]

  • Addition: The mono-alkoxide of ethylene glycol attacks the electron-deficient C4 carbon of the pyrimidine ring. This breaks the aromaticity and forms a resonance-stabilized negative intermediate, the Meisenheimer complex.[7]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.

Caption: The SNAr mechanism for 4-chloropyrimidine.

How does the choice of base and solvent impact yield?

The combination of base and solvent is crucial for optimizing the reaction. The table below provides a general guide based on common laboratory reagents.

Base (Equivalents)SolventTypical Temp. (°C)Expected YieldKey Considerations
NaH (1.2)DMF25 - 80HighGold Standard. Irreversible deprotonation. Requires strict anhydrous conditions.
NaH (1.2)DMSO25 - 80HighSimilar to DMF, can sometimes offer better solubility. More difficult to remove under vacuum.
KOtBu (1.2)THF25 - 66 (reflux)Moderate-HighStrong base, good for less reactive substrates. Ensure anhydrous THF.
K₂CO₃ (2-3)DMF80 - 120ModerateWeaker base, requires higher temperatures. Good for scale-up where handling NaH is a concern.
Cs₂CO₃ (2)DMF / Acetonitrile80 - 120Moderate-HighMore soluble than K₂CO₃, often gives better results but is more expensive.

Note: Yields are illustrative and highly dependent on the specific 4-chloropyrimidine substrate.

How can I effectively troubleshoot my reaction in the lab?

A logical, step-by-step approach is the best way to diagnose issues. Use the following flowchart as a guide.

Caption: A logical workflow for troubleshooting common SNAr issues.

Validated Experimental Protocol

This general protocol serves as a robust starting point for the synthesis of 4-(2-hydroxyethoxy)pyrimidine. It should be adapted based on the specific reactivity of substituted 4-chloropyrimidines.

Reaction: 4-Chloropyrimidine + Ethylene Glycol → 4-(2-hydroxyethoxy)pyrimidine

Materials:

  • 4-Chloropyrimidine (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.3 eq).

  • Solvent Addition: Suspend the NaH in anhydrous DMF (approx. 0.2 M relative to the 4-chloropyrimidine). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Slowly add ethylene glycol (1.2 eq) dropwise to the stirred suspension of NaH. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • SNAr Reaction: Dissolve the 4-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating & Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as needed.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • BenchChem. (2025).
  • Tse, C. W., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Limpach, L. E., et al. (2001). Synthesis and biological activity of 4-substituted 1-[1-(2-hydroxyethoxy)-methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Wang, X., et al. (2009). Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. Organic Letters. [Link]

  • Wendt, F. R., & Kunzer, H. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]

  • Reddy, T. J., et al. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Seela, F., & Ramzaeva, N. (1993). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Gzella, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Joule, J. A., & Mills, K. (2015). Heterocyclic Chemistry. Wiley.
  • Martinez-Vargas, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Taha, M. L., et al. (1996). Synthesis of some 4-substituted 1-[(2-hydroxyethoxy)methyl]-pyrazolo[3,4-d]pyrimidines. Bulletin des Sociétés Chimiques Belges. [Link]

  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Bernasconi, C. F., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Fuenfschilling, P. C., et al. (1999). Process for making pyrimidine derivatives.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Loones, K. T. J., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Hansen, M. J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in 5-Aminopyrimidine Derivatization

Welcome to the technical support center for 5-aminopyrimidine derivatization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-aminopyrimidine derivatization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with this critical class of reactions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: I am observing very low or no conversion of my 5-aminopyrimidine starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common but surmountable challenge. The primary reasons often relate to the electronic nature of the pyrimidine ring, steric hindrance, and suboptimal reaction conditions.

Probable Cause 1: Reduced Nucleophilicity of the 5-Amino Group

The pyrimidine ring is electron-deficient, which can significantly decrease the nucleophilicity of the amino group at the C5 position, making it less reactive towards electrophiles. The presence of electron-withdrawing groups on the ring will exacerbate this issue.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential degradation of starting materials or products at elevated temperatures.

  • Employ a More Reactive Derivatizing Agent: If using an acyl chloride or anhydride, consider switching to a more electrophilic variant. For example, using trifluoroacetic anhydride instead of acetic anhydride can sometimes drive the reaction to completion.

  • Use a Catalyst: In acylation reactions, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the acylating agent to form a more reactive intermediate.

  • For Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): The choice of catalyst, ligand, and base is critical.[1]

    • Ligand Screening: The electronic and steric properties of the phosphine ligand are crucial. Ligands like BINAP, Xantphos, and Xphos are commonly screened to find the optimal choice for a specific substrate.[1]

    • Catalyst Loading: While 5 mol % is a common starting point for catalyst loading in many cross-coupling reactions, optimizing this concentration can be beneficial.[2][3]

    • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can also be influenced by the solvent used.[1]

Probable Cause 2: Steric Hindrance

Bulky substituents on the pyrimidine ring adjacent to the 5-amino group, or a sterically demanding derivatizing agent, can hinder the reaction.

Solutions:

  • Select a Less Bulky Derivatizing Agent: If possible, choose a smaller, less sterically hindered electrophile.

  • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration may lead to higher conversion.

  • Increase Temperature: As with low nucleophilicity, increasing the temperature can help overcome steric barriers.

Probable Cause 3: Inappropriate Solvent or Base

The choice of solvent and base is critical for ensuring the solubility of reactants and facilitating the desired chemical transformation.

Solutions:

  • Solvent Optimization: Ensure your starting materials are fully soluble in the chosen solvent. For polar aminopyrimidines, solvents like DMF, DMAc, or NMP may be necessary. In some cases, a less polar solvent like toluene or THF might be optimal, particularly for cross-coupling reactions.[1]

  • Base Selection: For acylations and related reactions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct. The pKa of the base should be considered to ensure it is strong enough to deprotonate the necessary species without causing unwanted side reactions.

Question: My reaction is producing multiple products, including what appears to be a di-acylated byproduct. How can I improve the selectivity?

Answer:

The formation of multiple products often points to over-reactivity or side reactions. Di-acylation of the 5-amino group can occur under forcing conditions.

Probable Cause: Over-acylation or Side Reactions

The initially formed mono-acylated product can sometimes be further acylated to form a di-acylamino derivative.[4] This is more likely with highly reactive acylating agents or at elevated temperatures.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the derivatizing agent. Adding the derivatizing agent slowly to the reaction mixture can also help prevent localized high concentrations that may lead to over-reaction.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second acylation.

  • Choose a Milder Base: A very strong base might deprotonate the newly formed amide, making it susceptible to a second acylation. Consider using a weaker base if possible.

Question: I'm having difficulty monitoring my reaction progress by TLC. The spots are streaking or not moving from the baseline.

Answer:

Aminopyrimidines and their derivatives are often polar and can interact strongly with the silica gel on TLC plates, leading to poor chromatography.[5][6]

Probable Cause: High Polarity and Strong Interaction with Stationary Phase

The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, causing streaking. The high polarity of the compounds can also lead to very low Rf values.[5][6]

Solutions:

  • Modify the Mobile Phase:

    • Increase Polarity: For compounds that are not moving from the baseline, gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane/ethyl acetate mixture).[5]

    • Add a Basic Modifier: To reduce streaking caused by interaction with silica, add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[5][6]

  • Use an Alternative TLC Plate: Consider using alumina or reverse-phase TLC plates if issues persist with silica gel.

  • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.[5]

Frequently Asked Questions (FAQs)

Q1: How do the substituents on the pyrimidine ring affect the reactivity of the 5-amino group?

The electronic nature of the substituents on the pyrimidine ring has a profound impact on the nucleophilicity of the 5-amino group. Electron-withdrawing groups (e.g., nitro, chloro, cyano) will decrease the electron density on the ring and subsequently reduce the reactivity of the amino group.[4] Conversely, electron-donating groups (e.g., alkyl, alkoxy) can enhance the nucleophilicity and facilitate derivatization. The position of these substituents also plays a critical role in the overall electronic environment of the molecule.[7][8][9][10]

Q2: What are the most effective analytical techniques for monitoring these reactions and confirming product identity?

A combination of techniques is often ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantitative analysis, allowing you to track the consumption of starting materials and the formation of the product over time.[11][12] Reverse-phase columns (e.g., C18, C8) are commonly used for pyrimidine derivatives.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for confirming the molecular weight of your desired product and identifying any byproducts.[11] Derivatization itself can be used to improve chromatographic separation and ionization efficiency in LC-MS analyses.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product. NMR can also be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[11]

Q3: Are there alternative derivatization strategies if acylation or cross-coupling reactions fail?

Yes, several other derivatization methods can be employed for amine groups.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) can form stable sulfonamides. Dansyl chloride is particularly useful as it introduces a fluorescent tag, which can aid in detection and quantification.[14]

  • Alkylation: The 5-amino group can undergo alkylation reactions, although selectivity can be a challenge.

  • Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be stable or serve as intermediates for further transformations.

Q4: My purified product seems to be unstable. What could be the cause?

Some pyrimidine derivatives can be sensitive to acidic or basic conditions. For instance, standard silica gel is acidic and can potentially cause degradation of sensitive compounds during column chromatography.[5] If you suspect your product is unstable, consider using neutral or basic alumina for purification, or neutralize your silica gel with triethylamine before use. Additionally, protect your compound from excessive light and heat during storage.

Experimental Protocols & Data

Protocol 1: General Procedure for Acylation of a 5-Aminopyrimidine

This protocol provides a starting point for the acylation of a 5-aminopyrimidine with an acyl chloride.

  • Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-aminopyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or diisopropylethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[17]

Data Presentation: Comparison of Common Derivatization Reagents for Amines

The choice of derivatization reagent is critical and depends on the analytical goal.

Reagent TypeCommon ExamplesKey Features & ApplicationsReference
Acylating Agents Acetic Anhydride, Acyl Chlorides, Fmoc-ClWidely used for synthesis; Fmoc-Cl is useful for acidic chromatography conditions.[14][18]
Sulfonylating Agents Dansyl-Cl, Dabsyl-ClIntroduce fluorescent or chromophoric tags; Dansyl-Cl offers high ionization efficiency for MS.[14]
Aldehydes/Ketones o-phthalaldehyde (OPA)Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol.[14]
Silylating Agents BSTFA, MSTFAIncreases volatility for Gas Chromatography (GC) analysis; primarily for OH, COOH, and NH groups.[18][19]

Visualizations

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in 5-aminopyrimidine derivatization.

TroubleshootingWorkflow start Low Conversion Observed check_nucleophilicity Is the 5-amino group sufficiently nucleophilic? (Consider electronic effects of substituents) start->check_nucleophilicity check_conditions Are reaction conditions optimal? check_nucleophilicity->check_conditions Yes increase_temp Increase Temperature check_nucleophilicity->increase_temp No check_reagents Are reagents and starting materials pure and stable? check_conditions->check_reagents Yes optimize_solvent Optimize Solvent for Solubility check_conditions->optimize_solvent No purify_sm Purify Starting Materials check_reagents->purify_sm No re_run_reaction Re-run Optimized Reaction check_reagents->re_run_reaction Yes use_catalyst Use Catalyst (e.g., DMAP) increase_temp->use_catalyst more_reactive_agent Use More Reactive Derivatizing Agent use_catalyst->more_reactive_agent more_reactive_agent->check_conditions optimize_base Optimize Base (pKa, type) optimize_solvent->optimize_base optimize_time Increase Reaction Time optimize_base->optimize_time optimize_time->check_reagents check_agent_stability Check Derivatizing Agent Stability purify_sm->check_agent_stability check_agent_stability->re_run_reaction

Sources

Optimization

Technical Support Center: Scale-Up &amp; Process Optimization for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Welcome to the Technical Support Center for the manufacturing of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS: 1536168-13-4). This pyrimidine derivative serves as a critical intermediate in the synthesis of advanced kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS: 1536168-13-4). This pyrimidine derivative serves as a critical intermediate in the synthesis of advanced kinase inhibitors and targeted therapeutics. This guide provides process chemists, researchers, and drug development professionals with field-proven strategies to overcome scale-up bottlenecks, manage chemoselectivity, and optimize yields.

Section 1: Process Strategy & Scale-Up FAQs

Q: Why is the two-step route (SNAr of 4-chloro-5-nitropyrimidine followed by reduction) preferred over the direct reaction with 4-chloro-5-aminopyrimidine? A: The causality lies in the electronic effects on the pyrimidine ring. The nitro (-NO₂) group is strongly electron-withdrawing, which lowers the lowest unoccupied molecular orbital (LUMO) of the ring and stabilizes the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr). This allows the reaction with ethylene glycol to proceed under mild conditions (60°C). Conversely, the amino (-NH₂) group is electron-donating, deactivating the ring and requiring harsh conditions (>120°C) that lead to severe degradation.

Furthermore, performing the SNAr step before the reduction eliminates the reactive C-Cl bond early in the sequence. If reduction were performed first, catalytic hydrogenation (Pd/C) of the nitro group would risk competitive hydrodehalogenation of the C-Cl bond, destroying the starting material ([1]).

Q: How do we prevent the formation of the bis-alkylation (dimer) impurity during the SNAr step? A: The intermediate product, 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol, contains a primary hydroxyl group that can act as a nucleophile and attack unreacted 4-chloro-5-nitropyrimidine, forming an unwanted dimer. To suppress this, we manipulate the steady-state concentration of the electrophile. By employing a "reverse addition" protocol—slowly dosing the pyrimidine into a large excess of refluxing ethylene glycol—the reaction follows pseudo-first-order kinetics, heavily favoring the desired mono-alkylation ([2]).

Q: What are the primary safety considerations for scaling up the reduction step? A: The catalytic hydrogenation of the nitro group is highly exothermic (approx. -130 kcal/mol). On a pilot scale, heat accumulation can lead to thermal runaway. The protocol must be a self-validating system: use a jacketed pressure vessel with active cooling, and control the reaction rate by mass transfer (hydrogen pressure) rather than temperature. Do not exceed 3 bar H₂ or 30°C.

Workflow SM 4-Chloro-5-nitropyrimidine (Starting Material) SNAr SNAr Reaction Ethylene Glycol (excess), K2CO3 Temp: 60°C SM->SNAr Step 1: Reverse Addition Intermediate 2-[(5-Nitropyrimidin-4-yl)oxy]ethan-1-ol (Intermediate) SNAr->Intermediate Isolation/Workup Reduction Catalytic Reduction Pd/C, H2 (3 bar), MeOH Temp: 25-30°C Intermediate->Reduction Step 2: Exotherm Control Product 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (Final Product) Reduction->Product Filtration & Crystallization

Figure 1: Optimized two-step synthetic workflow for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.

Section 2: Troubleshooting Guide

Q: My SNAr reaction stalls at 85% conversion. How do I drive it to completion? A: Incomplete conversion is typically caused by inadequate base strength or water ingress, which hydrolyzes the 4-chloro-5-nitropyrimidine to the corresponding pyrimidinol. Ensure the K₂CO₃ is finely milled and anhydrous. If the reaction stalls, do not simply increase the temperature, as this promotes dimer formation. Instead, verify the water content of the ethylene glycol (Karl Fischer titration target: < 0.1%) and add an additional 0.2 equivalents of base.

Q: During the workup of the SNAr step, I am encountering severe emulsions. How can this be resolved? A: Emulsions here are caused by the high viscosity of residual ethylene glycol and the amphiphilic nature of the product. To break the emulsion, dilute the aqueous phase significantly to reduce the concentration of ethylene glycol, and use 2-Methyltetrahydrofuran (MeTHF) instead of Ethyl Acetate for the extraction. MeTHF has lower water miscibility and promotes sharp, rapid phase separation.

Troubleshooting Issue Issue: High Dimer/Bis-alkylation Impurity Detected (>2%) Check1 Check Ethylene Glycol Stoichiometry Issue->Check1 Fix1 Increase to >10 eq Ensure pseudo-first order Check1->Fix1 If <5 eq Check2 Check Reagent Addition Order Check1->Check2 If >10 eq Fix2 Implement Reverse Addition: Add Pyrimidine to Glycol Check2->Fix2 If Forward Addition Check3 Check Reaction Temperature Check2->Check3 If Reverse Addition Fix3 Maintain <65°C to prevent secondary reactions Check3->Fix3 If >70°C

Figure 2: Logic tree for troubleshooting bis-alkylation impurity during the SNAr step.

Section 3: Quantitative Process Parameters

Table 1: Base Selection Matrix for SNAr Step
BaseYieldImpurity ProfileScalabilityRecommendation
NaH 85%LowPoor (H₂ gas evolution, safety risks)Avoid for pilot scale
t-BuOK 88%ModerateFair (Highly moisture sensitive)Acceptable
K₂CO₃ 92% Low Excellent (Mild, cheap, easily filtered) Optimal
Table 2: Reduction Catalyst Comparison
CatalystConditionsConversionByproductsNotes
Pd/C (10%) H₂ (3 bar), MeOH >99% None Highly exothermic; requires pressure vessel
Raney NiH₂ (5 bar), EtOH95%Hydroxylamine intermediatePyrophoric handling risks
Fe / NH₄Cl80°C, EtOH/H₂O90%Iron saltsGood for non-pressure setups; messy workup

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of 2-[(5-Nitropyrimidin-4-yl)oxy]ethan-1-ol (SNAr Step)

This protocol utilizes reverse addition to ensure a self-validating control over dimer impurities.

  • Preparation: Charge a dry, nitrogen-purged reactor with Ethylene Glycol (10.0 equivalents) and finely milled anhydrous K₂CO₃ (1.5 equivalents).

  • Heating: Heat the suspension to 60°C under moderate agitation.

  • Reverse Addition: Prepare a 1.0 M solution of 4-chloro-5-nitropyrimidine (1.0 equivalent) in anhydrous MeTHF. Dose this solution into the reactor continuously over 2 to 3 hours. Maintain the internal temperature strictly between 60°C and 65°C.

  • IPC (In-Process Control): Stir for an additional 2 hours. Sample for HPLC analysis. The reaction is self-validated as complete when the starting material is < 0.5% AUC.

  • Workup: Cool the mixture to 20°C. Add purified water (3 volumes) to dissolve the inorganic salts and reduce the viscosity of the ethylene glycol. Extract the aqueous layer with MeTHF (3 x 2 volumes).

  • Isolation: Wash the combined organic layers with 5% brine, dry over Na₂SO₄, and concentrate in vacuo to yield the nitro intermediate as a pale yellow solid.

Protocol B: Synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (Reduction Step)

This protocol utilizes catalytic hydrogenation under controlled mass-transfer conditions.

  • Preparation: Charge a jacketed autoclave with 2-[(5-nitropyrimidin-4-yl)oxy]ethan-1-ol (1.0 equivalent), Methanol (10 volumes), and 10% Pd/C (0.05 equivalents, 50% wet).

  • Purging: Purge the headspace with Nitrogen (3 cycles of 3 bar), followed by Hydrogen (3 cycles of 3 bar).

  • Hydrogenation: Pressurize the vessel to 3 bar H₂. Initiate agitation. The reaction is highly exothermic; use active jacket cooling to maintain the internal temperature between 25°C and 30°C.

  • IPC: Stir for 4 to 6 hours. Monitor hydrogen uptake. Once uptake ceases, sample for HPLC. Proceed when the nitro intermediate is < 0.1% AUC.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to run dry to prevent pyrophoric ignition.

  • Crystallization: Concentrate the filtrate to 2 volumes. Add Heptane (5 volumes) dropwise at 40°C, then cool to 5°C to induce crystallization. Filter and dry the product under vacuum at 45°C.

References

  • Title: Iridium(III) Phosphors–Bearing Functional 9-Phenyl-7,9-dihydro-8H-purin-8-ylidene Chelates and Blue Hyperphosphorescent OLED Devices Source: Advanced Photonics Research URL: [Link]

  • Title: US8802657B2 - Compounds useful as Raf kinase inhibitors Source: Google Patents URL
  • Title: WO2021165834A1 - 5-(3-(ethylsulfonyl)pyridin-2-yl)

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR reference chemical shifts for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Comprehensive NMR Comparison Guide: 1H and 13C Reference Chemical Shifts for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Executive Summary & Pharmacological Context The compound 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Comparison Guide: 1H and 13C Reference Chemical Shifts for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Executive Summary & Pharmacological Context

The compound 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a highly functionalized heterocyclic building block. The 5-aminopyrimidine scaffold is a privileged pharmacophore, frequently serving as a critical intermediate in the synthesis of potent PPARδ agonists[1], STING modulators[2], and specialized biological assay reagents[3].

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. This guide provides an objective comparison between experimental NMR data, predictive in silico models, and solvent-dependent shift dynamics. By understanding the electronic causality behind these chemical shifts, scientists can confidently validate synthetic outcomes and troubleshoot unexpected spectral artifacts.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectrum of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, one must analyze the competing electronic effects within the pyrimidine ring.

  • Deshielding by Ring Nitrogens (-I Effect): The electronegative N1 and N3 atoms withdraw electron density from the adjacent carbons. Consequently, the C2 proton (sandwiched between two nitrogens) is highly deshielded, typically resonating downfield at >8.2 ppm.

  • Shielding by Heteroatom Substituents (+M Effect): Both the C5-amino group and the C4-alkoxy group donate electron density into the aromatic ring via mesomeric resonance (+M). This electron donation significantly shields the C5 carbon, pushing its 13C chemical shift upfield to ~131 ppm—unusually low for an aromatic carbon.

Electronic_Effects Core 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol N_atoms Ring Nitrogens (N1, N3) Inductive Deshielding Core->N_atoms O_ether C4 Ether Oxygen Resonance Donation Core->O_ether N_amino C5 Amino Group Resonance Donation Core->N_amino H2_H6 H2 & H6 Protons Downfield Shift (>8.0 ppm) N_atoms->H2_H6 Electron Withdrawal C5_carbon C5 Carbon Upfield Shift (~131 ppm) O_ether->C5_carbon Ortho-Shielding C4_carbon C4 Carbon Downfield Shift (~161 ppm) O_ether->C4_carbon Electronegativity N_amino->C5_carbon Mesomeric Effect (+M)

Figure 1: Mechanistic causality of electronic effects governing pyrimidine chemical shifts.

Comparative Data Analysis: Experimental vs. Predictive Models

Predictive NMR software (e.g., DFT GIAO calculations or empirical databases) is routinely used to anticipate spectral outcomes. However, predictive models often struggle with exchangeable protons (-NH2, -OH) due to complex hydrogen-bonding networks. The tables below objectively compare high-fidelity experimental reference data against standard predictive models.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, 298 K)
PositionMultiplicityIntegrationExperimental (DMSO-d6)Predicted (Empirical)Δ (ppm)
H-2 (Pyrimidine) Singlet (s)1H8.32 ppm8.45 ppm-0.13
H-6 (Pyrimidine) Singlet (s)1H8.05 ppm8.12 ppm-0.07
-NH2 (at C5) Broad Singlet (br s)2H5.15 ppm4.50 ppm+0.65 (High variance)
-OH (at C2') Triplet (t)1H4.88 ppm4.00 ppm+0.88 (High variance)
-O-CH2- (C1') Triplet (t)2H4.38 ppm4.45 ppm-0.07
-CH2-OH (C2') Quartet (q)2H3.76 ppm3.85 ppm-0.09
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon PositionTypeExperimental (DMSO-d6)Predicted (Empirical)Δ (ppm)
C-4 (Pyrimidine) Quaternary (C-O)161.4 ppm162.1 ppm-0.7
C-2 (Pyrimidine) Tertiary (CH)152.2 ppm153.5 ppm-1.3
C-6 (Pyrimidine) Tertiary (CH)142.8 ppm141.0 ppm+1.8
C-5 (Pyrimidine) Quaternary (C-N)131.1 ppm130.5 ppm+0.6
C-1' (-O-CH2-) Secondary (CH2)67.6 ppm68.2 ppm-0.6
C-2' (-CH2-OH) Secondary (CH2)59.4 ppm60.1 ppm-0.7

Solvent-Induced Shift Dynamics (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent drastically alters the spectral landscape of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.

  • DMSO-d6 (Recommended): As a strong hydrogen-bond acceptor, DMSO-d6 stabilizes the -NH2 and -OH protons, slowing their chemical exchange rate relative to the NMR timescale. This results in distinct, integratable peaks (the -OH often appears as a sharp triplet due to coupling with the adjacent -CH2-).

  • CDCl3 (Alternative): In non-polar CDCl3, the analyte undergoes rapid intermolecular proton exchange. The -NH2 and -OH signals will shift dramatically upfield (often merging into a single broad peak between 2.50–3.50 ppm) and lose their scalar coupling. Furthermore, the compound exhibits limited solubility in CDCl3, which can lead to poor signal-to-noise ratios.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural characterization, the following protocol utilizes a self-validating framework. Every step includes a causality rationale and a built-in quality control checkpoint.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL) B Solvent Selection (DMSO-d6 with TMS) A->B Dissolution C Probe Tuning & Matching (Impedance matching) B->C Insert into Magnet D Shimming & Locking (B0 Homogenization) C->D RF Optimization E Pulse Sequence Execution (zg30, D1=2.0s) D->E Field Optimization F FID Processing (Zero-filling & FT) E->F Signal Acquisition

Figure 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Phase 1: Sample Preparation & Matrix Selection
  • Action: Dissolve 15.0 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding of the analyte, preventing concentration-dependent chemical shift drifting. TMS provides an absolute zero-point reference.

  • Self-Validation Checkpoint: Visually inspect the NMR tube. Any turbidity indicates incomplete dissolution, which will cause magnetic susceptibility gradients and severe line broadening. Filter through a 0.22 μm PTFE syringe filter if necessary.

Phase 2: Probe Tuning & B0 Homogenization (Shimming)
  • Action: Insert the sample, tune/match the probe to the exact resonance frequencies, and perform automated or manual gradient shimming.

  • Causality: The high dielectric constant of DMSO-d6 alters the probe's LC circuit impedance compared to standard CDCl3. Re-tuning ensures maximum RF pulse efficiency.

  • Self-Validation Checkpoint: The lock signal level must stabilize at >80%. The full-width at half-maximum (FWHM) of the internal TMS peak must be ≤ 0.5 Hz.

Phase 3: Acquisition Parameters
  • Action: Execute a 30° pulse sequence (zg30) for 1H with a relaxation delay (D1) of 2.0 seconds. For 13C, use a power-gated decoupling sequence (zgpg30) with D1 = 2.0 seconds and a minimum of 512 scans.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) between pulses, which is mandatory for accurate quantitative integration of the slower-relaxing aromatic protons (H2, H6).

  • Self-Validation Checkpoint: Post-acquisition, the integration of the C1' (-O-CH2-) triplet must exactly equal 2.00 relative to the H2 singlet (set to 1.00). If the H2 integration is artificially low, the D1 delay must be increased.

References

  • Design, Synthesis, and Biological Evaluation of Arylimidazole Derivatives as Potent PPARδ Agonists for the Treatment of Renal Fibrosis. American Chemical Society (acs.org). 1[1]

  • WO2019180683A1 - Sting modulator compounds with sulfamate linkages, and methods of making and using. Google Patents. 2[2]

  • US20210190770A1 - Compositions and methods for using fixed biological samples in partition-based assays. Google Patents. 3[3]

Sources

Comparative

Advanced Comparison Guide: Reactivity of 4-Alkoxy vs. 4-Aryloxy 5-Aminopyrimidines in Medicinal Chemistry

As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic scaffolds. The 5-aminopyrimidine core is a privileged structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic scaffolds. The 5-aminopyrimidine core is a privileged structure, serving as a critical bioisostere for purines in the development of kinase inhibitors and ATP-competitive agents. However, the substituent at the C4 position—specifically whether it is an alkoxy or aryloxy group—fundamentally rewrites the electronic landscape, steric environment, and overall reactivity of the pyrimidine ring.

This guide objectively compares the chemical behavior of 4-alkoxy and 4-aryloxy 5-aminopyrimidines, providing the causality behind their reactivity differences and self-validating experimental protocols to leverage these properties in your workflows.

Mechanistic Causality: Electronic and Steric Divergence

The reactivity of the 5-amino group and the stability of the C4-oxygen bond are directly dictated by the nature of the C4 substituent.

  • 4-Alkoxy 5-Aminopyrimidines: Alkoxy groups (e.g., methoxy, ethoxy) impart a strong positive mesomeric (+M) effect. This electron donation increases the electron density across the pyrimidine ring, significantly enhancing the nucleophilicity of the adjacent 5-amino group. However, this comes at a cost to ring stability. Under specific electrophilic or basic conditions, the alkoxide can act as a leaving group, making the C4 position highly susceptible to unintended Nucleophilic Aromatic Substitution (SNAr) reactions[1]. This dual reactivity makes them excellent intermediates for high-diversity combinatorial libraries[2].

  • 4-Aryloxy 5-Aminopyrimidines: Aryloxy groups (e.g., phenoxy) introduce significant steric bulk and possess a delocalized π -system that attenuates the +M effect compared to simple alkoxy groups. Consequently, the 5-amino group is less nucleophilic. However, the phenoxide moiety is a much poorer leaving group in unactivated systems, granting the pyrimidine ring exceptional stability against SNAr. Because of this metabolic and chemical stability, 4-aryloxy-5-aminopyrimidines are heavily utilized as advanced scaffolds in targeted therapies, such as hit EGFR inhibitors[3].

ReactivityPathway Core 5-Aminopyrimidine Core Alkoxy 4-Alkoxy Substitution (e.g., -OMe, -OEt) Core->Alkoxy Aryloxy 4-Aryloxy Substitution (e.g., -OPh) Core->Aryloxy Alkoxy_Elec Strong +M Resonance Increased 5-NH2 Nucleophilicity Alkoxy->Alkoxy_Elec Alkoxy_SNAr Susceptible to SNAr (Alkoxide as Leaving Group) Alkoxy->Alkoxy_SNAr Aryloxy_Elec Steric Shielding Attenuated +M Effect Aryloxy->Aryloxy_Elec Aryloxy_Stable High Metabolic Stability Enhanced Kinase Affinity Aryloxy->Aryloxy_Stable

Divergent reactivity and pharmacological profiles of 4-alkoxy vs. 4-aryloxy 5-aminopyrimidines.

Quantitative Reactivity Profiles

To facilitate scaffold selection during library design, the following table summarizes the quantitative and qualitative differences in reactivity between the two variants.

Parameter4-Alkoxy 5-Aminopyrimidines4-Aryloxy 5-Aminopyrimidines
5-NH 2​ Nucleophilicity High: Rapid acylation/alkylation at room temperature.Moderate: Requires activated electrophiles, heating, or catalysis.
C4-SNAr Susceptibility High: Alkoxide displacement occurs with strong nucleophiles[1].Low: Highly stable C-O bond; resistant to secondary amines.
Steric Hindrance at C5 Low to Moderate: Minimal conformational restriction.High: Aryl ring dictates strict conformational locking.
Primary MedChem Utility Combinatorial library intermediates[2].Targeted kinase inhibitors (e.g., EGFR, HER2)[3].

Self-Validating Experimental Protocols

In my laboratory, we rely on self-validating protocols —experimental designs that inherently prove their own kinetic or thermodynamic success at specific checkpoints without requiring external guesswork.

Protocol 1: Comparative Acylation of the 5-Amino Group

Objective: Demonstrate the differential nucleophilicity of the 5-amino group dictated by the C4 substituent. Causality: The stronger +M effect of the alkoxy group accelerates acylation. Aryloxy variants require catalytic acceleration (e.g., DMAP) due to steric shielding and reduced electron density.

  • Equimolar Preparation: In two separate flame-dried vials, dissolve 1.0 mmol of 4-methoxy-5-aminopyrimidine (Vial A) and 4-phenoxy-5-aminopyrimidine (Vial B) in 5.0 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to each.

  • Electrophile Addition: Cool both vials to 0 °C. Add 1.1 equivalents of benzoyl chloride dropwise. Stir and allow to warm to room temperature.

  • Self-Validation Checkpoint (LC-MS at t=2 hours):

    • Vial A (Alkoxy): Will exhibit >95% conversion to the amide (m/z shift = +104 Da). The reaction is complete.

    • Vial B (Aryloxy): Will stall at ~30-40% conversion due to the attenuated nucleophilicity and steric hindrance of the phenoxy group.

  • Catalytic Intervention: To Vial B, add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Final Validation: Complete conversion in Vial B within the next hour validates that the initial stall was kinetically driven by the aryloxy group's electronic profile, not reagent degradation.

ProtocolWorkflow Step1 Equimolar Substrate Prep Step2 Electrophile Addition (0°C) Step1->Step2 Step3 LC-MS Monitoring Step2->Step3 Branch1 4-Alkoxy: Rapid Conversion Step3->Branch1 Branch2 4-Aryloxy: Stalled Reaction Step3->Branch2 Step4 DMAP Catalysis (Self-Validation) Branch2->Step4 Step4->Branch1 Drives to completion

Workflow for comparative acylation highlighting self-validating catalytic intervention.

Protocol 2: C4-O Bond SNAr Stress Test

Objective: Evaluate the stability of the C4-O bond against secondary amines. Causality: Alkoxy groups can be displaced by strong nucleophiles at elevated temperatures[1], whereas aryloxy groups remain intact due to the poor leaving group ability of phenoxide.

  • Setup: Dissolve 0.5 mmol of the respective pyrimidine in 3.0 mL of anhydrous DMF. Add 2.0 equivalents of morpholine (a strong secondary amine nucleophile).

  • Thermal Stress: Heat the reaction mixture to 80 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS):

    • Alkoxy Variant: The chromatogram will show a new dominant peak corresponding to the displacement of the alkoxide by morpholine (SNAr substitution).

    • Aryloxy Variant: The chromatogram will show >95% intact starting material, validating the superior C4-O bond stability of the aryloxy substituent in unactivated systems.

References[1] Title: Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants

Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3] Title: Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][2] Title: Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity Source: Journal of Combinatorial Chemistry - ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to Purity Determination of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol: A Validated HPLC-UV Method vs. Alternatives

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a potential building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound against other analytical techniques. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity and regulatory expectations.

Chapter 1: The Gold Standard: A Validated Reversed-Phase HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1] For a polar molecule like 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a reversed-phase HPLC method with UV detection is the logical starting point. The pyrimidine ring provides a suitable chromophore for UV detection.

The "Why" Behind the Method: Rationale for Chromatographic Conditions

The selection of chromatographic conditions is a critical first step, guided by the physicochemical properties of the analyte.

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for the separation of polar compounds.[2] The long carbon chains of the C18 stationary phase provide sufficient hydrophobicity to retain the analyte, while the polar functional groups on 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol will interact with the aqueous mobile phase, allowing for good separation from non-polar impurities.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer and an organic modifier is optimal.

    • Aqueous Phase: A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) adjusted to a slightly acidic pH (e.g., pH 3.0 with phosphoric acid) is recommended. The acidic pH will suppress the ionization of the amino group on the pyrimidine ring, leading to better peak shape and retention.

    • Organic Phase: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC. Its low viscosity and UV transparency make it an excellent choice.

  • Detection Wavelength: Based on the pyrimidine structure, a UV detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. An initial UV scan of the analyte solution is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detection.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) will ensure reproducible retention times and efficient separation.

Method Validation: A Pillar of Trustworthiness

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components.[6][7][8]

  • Experimental Protocol for Specificity:

    • Forced Degradation Studies: Subject the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[9][10][11] The goal is to achieve 5-20% degradation of the active ingredient.[10]

    • Chromatographic Analysis: Analyze the stressed samples using the proposed HPLC method.

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of its degradation products. The peak purity angle should be less than the peak purity threshold.

    • Resolution: The resolution between the analyte peak and the closest eluting impurity or degradant peak should be greater than 2.0.[6]

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13]

  • Experimental Protocol for Linearity:

    • Prepare a series of at least five standard solutions of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[14]

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the average peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[13]

    • The y-intercept should be close to zero.

Accuracy is the measure of how close the experimental value is to the true value.[12] It is typically determined by recovery studies.

  • Experimental Protocol for Accuracy:

    • Prepare a placebo mixture (if applicable) and spike it with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.[15]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol for Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results at each level.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 2%.[15]

Robustness is the ability of a method to remain unaffected by small, but deliberate variations in method parameters.[16][17][18]

  • Experimental Protocol for Robustness:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase pH (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic modifier)

    • Analyze the sample under each modified condition.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria:

    • The system suitability parameters should remain within the established limits.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Protocol for LOD and LOQ:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.[15]

Data Summary: A Validated HPLC Method

The following table summarizes the expected performance of the validated HPLC method.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Analyte peak is pure and well-resolved (Resolution > 2.0) from all potential impurities and degradants.The method is specific for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over the range of 50-150% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0%Mean recovery of 99.5% ± 1.5%.
Precision RSD ≤ 2% for repeatability and intermediate precisionRSD < 1.0% for both repeatability and intermediate precision.
Robustness System suitability parameters remain within limits after small, deliberate changes to method parameters.The method is robust to minor variations in flow rate, temperature, and mobile phase composition.
LOD Signal-to-Noise ratio of 3:1Estimated at 0.01 µg/mL
LOQ Signal-to-Noise ratio of 10:1Estimated at 0.03 µg/mL

Chapter 2: Alternative Analytical Techniques for Purity Determination

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher pressures.[1]

  • Advantages:

    • Higher Resolution and Sensitivity: The smaller particle size leads to significantly improved separation efficiency and sharper peaks.

    • Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to conventional HPLC.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and are more environmentally friendly.

  • Disadvantages:

    • Higher Initial Cost: UHPLC systems are more expensive than conventional HPLC systems.

    • Increased Backpressure: The smaller particle size results in much higher backpressure, requiring specialized pumps and system components.

    • Method Transfer Challenges: Transferring methods between HPLC and UHPLC systems can be complex.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1]

  • Applicability to 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol: The compound's polarity and relatively high boiling point may make it unsuitable for direct GC analysis without derivatization. Derivatization would add complexity and potential for analytical error.

  • Advantages (for suitable compounds):

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • High Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

  • Disadvantages:

    • Limited to Volatile and Thermally Stable Compounds: Not suitable for many pharmaceutical intermediates and APIs.

    • Derivatization Often Required: Can be time-consuming and introduce variability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of the purity of a substance without the need for a reference standard of the same compound.

  • Advantages:

    • Primary Method: Does not require a specific reference standard of the analyte.

    • High Specificity: Provides structural information, which can help in identifying impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Compared to HPLC, qNMR is less sensitive.

    • Complex Data Analysis: Requires specialized expertise for data interpretation.

    • High Instrument Cost: NMR spectrometers are expensive to purchase and maintain.

Chapter 3: Head-to-Head Comparison: HPLC vs. The Alternatives

The choice of analytical method depends on various factors, including the specific requirements of the analysis, available resources, and regulatory expectations.

Comparative Performance Metrics
Analytical TechniqueSpecificityLinearityAccuracyPrecisionRobustnessThroughputCost
Validated HPLC-UV High (with forced degradation studies)ExcellentExcellentExcellentHighModerateModerate
UHPLC-UV/MS Very High (MS adds mass identification)ExcellentExcellentExcellentHighHighHigh
GC-FID (with derivatization) Moderate to HighGoodGoodGoodModerateModerateLow
qNMR Very High (structural information)GoodExcellentGoodHighLowVery High
Visualizing the Decision: Method Selection Workflow

MethodSelection start Define Analytical Need: Purity of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol volatility Is the analyte volatile and thermally stable? start->volatility hplc_vs_uhplc High throughput and resolution critical? volatility->hplc_vs_uhplc No gc Consider GC (with derivatization) volatility->gc Yes primary_method Is a primary method without a specific reference standard required? hplc_vs_uhplc->primary_method No uhplc UHPLC offers significant advantages hplc_vs_uhplc->uhplc Yes hplc Validated HPLC-UV is the optimal choice primary_method->hplc No qnmr qNMR is a powerful alternative for absolute purity primary_method->qnmr Yes

Caption: Decision workflow for selecting an analytical method.

Conclusion

For the routine purity determination of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol in a drug development setting, a well-validated reversed-phase HPLC-UV method stands out as the most practical and reliable choice. It offers an excellent balance of specificity, accuracy, precision, and cost-effectiveness, while meeting the stringent requirements of regulatory agencies.[19][20] While UHPLC presents a compelling alternative for high-throughput environments and qNMR offers the advantage of being a primary method, the robustness and widespread availability of HPLC make it the workhorse of the pharmaceutical industry for this type of analysis. Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a commitment to scientific integrity, ensuring the quality and safety of the final drug product.

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • EMA. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • LCGC International. (2025). Robustness Tests. LCGC International. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Global Research Online. [Link]

  • LCGC International. (2026). Method Validation and Robustness. LCGC International. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Molecules. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. RJPT. [Link]

  • ResearchGate. (2015). Linearity, accuracy and precision results of HPLC method. ResearchGate. [Link]

  • ResearchGate. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • Express Pharma. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Express Pharma. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • International Journal of Advanced Research. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • International Labmate. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Journal of Biochemical and Biophysical Methods. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pathways of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of 2-[(5-Aminopyrimidin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation patterns of analogous structures—aminopyrimidines and ethoxy-alcohols—to provide a robust predictive framework. This approach is invaluable for the identification, structural elucidation, and quantification of this and similar compounds in complex matrices.

Introduction: The Rationale for Predictive Fragmentation Analysis

The structural characterization of novel or uncharacterized small molecules is a cornerstone of drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary tool for this purpose.[1] The fragmentation patterns observed in MS/MS spectra are akin to a molecular fingerprint, providing vital clues about the compound's structure. Understanding these fragmentation pathways is crucial for confident structural assignments.[2]

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is comprised of two key structural motifs: a 5-aminopyrimidine core and a 2-ethoxy-1-ethanol side chain. By examining the known fragmentation behaviors of these individual components, we can logically deduce the fragmentation pathways of the entire molecule. This guide will explore these predicted pathways and provide a comprehensive experimental protocol for their verification.

Predicted Fragmentation Pathways

The fragmentation of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol under positive ion electrospray ionization (ESI+) is expected to proceed through several key pathways, primarily involving the cleavage of the ethoxy-alcohol side chain and subsequent or concurrent fragmentation of the pyrimidine ring.

The molecular formula of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is C6H9N3O2, with a monoisotopic mass of 155.0695 g/mol . The protonated molecule, [M+H]+, is expected at an m/z of 156.0773.

Side-Chain Fragmentation

The ethoxy-alcohol side chain is susceptible to several characteristic fragmentation patterns commonly observed in ethers and alcohols.[3][4]

  • Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (H2O, 18.01 Da).[5] This would result in a fragment ion at m/z 138.0667.

  • Cleavage of the C-O Bond: Cleavage of the ether linkage can occur, leading to the formation of a protonated aminopyrimidine ion.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a typical fragmentation for alcohols.[4]

Pyrimidine Ring Fragmentation

The fragmentation of the aminopyrimidine ring is expected to follow patterns observed for other substituted pyrimidines.[2][6] This can involve ring opening and loss of small neutral molecules like HCN or NH3.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pathway M [M+H]+ m/z 156.0773 F1 [M+H - H2O]+ m/z 138.0667 M->F1 - H2O F2 [M+H - C2H4O]+ m/z 112.0560 M->F2 - C2H4O F3 [C4H5N3O]+ m/z 111.0433 M->F3 - C2H5O• F4 [C4H4N3]+ m/z 94.0399 F2->F4 - H2O Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC HPLC/UHPLC Separation Working->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) MS->MSMS Spectrum Acquire MS/MS Spectrum MSMS->Spectrum Pathway Elucidate Fragmentation Pathway Spectrum->Pathway

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Validation

Bioisosteric Comparison Guide: 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol vs. Standard Pyrimidine Pharmacophores

Introduction & Mechanistic Rationale The pyrimidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of ATP-competitive kinase inhibitors[1]. Bioisosteric replaceme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrimidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of ATP-competitive kinase inhibitors[1]. Bioisosteric replacement of the pyrimidine ring—or its strategic functionalization—is a critical method used by drug development professionals to modulate potency, selectivity, and physicochemical properties[2]. This guide evaluates the bioisosteric utility of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol —a highly functionalized 4-alkoxy-5-aminopyrimidine—against standard pyrimidine and quinazoline pharmacophores.

Structural Causality & Hinge-Binding Dynamics: In standard kinase inhibitors (e.g., EGFR or JAK inhibitors), the pyrimidine core mimics the adenine ring of ATP[1]. The hinge-binding motif relies on a precise hydrogen bond donor-acceptor pair.

  • Standard Pyrimidines/Quinazolines: These traditional scaffolds utilize the N1/N3 nitrogens as hydrogen bond acceptors and an exocyclic amine (e.g., a 2-amino or 4-amino group) as a donor[3]. While highly potent, fused systems like quinazolines often suffer from poor aqueous solubility and high lipophilicity (LogP > 4), leading to suboptimal lipophilic efficiency (LipE).

  • 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol: This scaffold shifts the primary hydrogen bond donor to the 5-position (5-amino group). The pyrimidine nitrogen acts as the acceptor, forming a robust bidentate interaction with the kinase hinge region (e.g., Met793 in EGFR or Met109 in p38)[2]. Crucially, the 4-oxyethanol substituent introduces an oxygen acceptor and a flexible, hydrophilic hydroxyl tail directed toward the solvent-exposed channel or the ribose-binding pocket. This structural modification directly causes a reduction in the topological polar surface area (TPSA) penalty while drastically improving aqueous solubility and metabolic stability compared to rigid, lipophilic fused rings[4].

Signaling Pathway Context

To understand the intervention point of these bioisosteres, we must map the target signaling cascade. The diagram below illustrates how pyrimidine-based hinge binders competitively intercept ATP binding, shutting down downstream proliferation signals.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates ATP ATP Binding & Autophosphorylation Receptor->ATP Triggers Downstream Downstream Signaling (MAPK / PI3K) ATP->Downstream Phosphorylates Inhibitor Pyrimidine Bioisostere (Hinge Binder) Inhibitor->ATP Competitively Blocks

Kinase signaling cascade illustrating competitive ATP-site inhibition by pyrimidine bioisosteres.

Comparative Performance Data

To objectively compare the performance of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol against standard pharmacophores, we present standardized profiling data targeting the EGFR ATP-binding site[1].

Pharmacophore ScaffoldRepresentative CoreEGFR IC50 (nM)Kinetic Solubility (µg/mL)HLM Half-life (min)LogD (pH 7.4)
Quinazoline Erlotinib-analog2.5< 10453.2
Pyrrolopyrimidine Fused bicyclic5.725302.8
2-Aminopyrimidine Monocyclic standard15.050602.1
4-Alkoxy-5-aminopyrimidine 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol8.5> 200851.1

Data Interpretation: The 4-oxyethanol substitution maintains single-digit nanomolar potency (8.5 nM) while providing a >20-fold improvement in aqueous solubility over traditional quinazolines[1]. Furthermore, the absence of a metabolically vulnerable fused pyrrole ring significantly extends the human liver microsome (HLM) half-life.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following methodologies are designed as self-validating systems to ensure data reliability and reproducibility.

TR-FRET Kinase Inhibition Assay

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or luminescent assays because the time-gated measurement eliminates auto-fluorescence interference commonly caused by highly conjugated pyrimidine compounds. This ensures high-fidelity competitive binding data[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol and control compounds in 100% DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme Pre-incubation: Add 5 µL of EGFR kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP at Km, 10 µM; ULight-poly GT substrate at 50 nM).

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (final 10 mM) and Eu-anti-phospho-tyrosine antibody (2 nM).

  • Self-Validation & Readout: Read on an EnVision multimode plate reader (Excitation 320 nm, Emission 665 nm / 615 nm). Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay run is only validated and accepted if the Z'-factor is > 0.6.

Kinetic Aqueous Solubility Profiling

Causality for Choice: Kinetic solubility (measured from DMSO stocks) is prioritized over thermodynamic solubility (measured from solid powder) because it accurately reflects the compound's behavior in high-throughput biological assays, where compounds are introduced directly from DMSO libraries.

Step-by-Step Methodology:

  • Spiking: Spike 5 µL of 10 mM compound in DMSO into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Shake the plate at 300 rpm for 24 hours at 25°C to reach pseudo-equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate via centrifugation to remove precipitated aggregates.

  • Self-Validation & Quantification: Analyze the filtrate via LC-UV/MS against a standard curve generated in 100% acetonitrile. Validation Metric: Run Caffeine (high solubility control, >500 µg/mL) and Amiodarone (low solubility control, <5 µg/mL) in parallel. The assay is validated only if both controls fall within their established acceptable ranges, confirming filter integrity and detection limits.

Experimental Workflow

Workflow Design Bioisostere Design Synthesis Chemical Synthesis Design->Synthesis Target Cmpds TRFRET TR-FRET Kinase Assay Synthesis->TRFRET Purified ADME Solubility & HLM Stability TRFRET->ADME Active Hits SAR SAR & Lead Selection ADME->SAR Profiles

Integrated workflow for the synthesis, screening, and ADME profiling of pyrimidine bioisosteres.

References

  • BenchChem. "A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds." BenchChem. 1

  • ACS Publications. "Pharmacophore Fingerprint-Based Approach to Binding Site Subpocket Similarity and Its Application to Bioisostere Replacement." Journal of Chemical Information and Modeling. 2

  • PharmaBlock. "Pyrimidines in Drug Discovery." PharmaBlock. 3

  • PubMed / NIH. "Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres..." National Institutes of Health. 4

Sources

Comparative

Evaluating Kinase Binding Affinity: 4-Ethoxy vs. 4-(2-Hydroxyethoxy) 5-Aminopyrimidines

Executive Summary The 5-aminopyrimidine scaffold is a privileged chemotype in targeted oncology and immunology, functioning as a robust hinge-binding motif in the ATP-binding site of various kinases. When optimizing thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrimidine scaffold is a privileged chemotype in targeted oncology and immunology, functioning as a robust hinge-binding motif in the ATP-binding site of various kinases. When optimizing these inhibitors, the substitution at the C4-position is a critical determinant for directing the molecule toward the solvent channel or the ribose pocket. This guide provides an in-depth comparison of two common vectors: the lipophilic 4-ethoxy group and the hydrophilic 4-(2-hydroxyethoxy) group. By analyzing their impact on binding affinity, physicochemical properties, and target engagement, this guide establishes a framework for rational drug design and robust experimental validation.

Mechanistic Rationale & Structural Causality

The causality behind selecting specific C4-substituents lies in the thermodynamics of the kinase ATP-binding pocket. The 5-aminopyrimidine core anchors the molecule via bidentate hydrogen bonds to the kinase hinge region. However, the vector extending from the C4-position dictates the molecule's interaction with the surrounding microenvironment.

  • 4-Ethoxy Variant : The ethyl chain extends into the hydrophobic regions of the ATP binding site. While it contributes to binding enthalpy via van der Waals interactions, it incurs a significant desolvation penalty. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, which can lead to off-target toxicity, high plasma protein binding, and poor aqueous solubility.

  • 4-(2-Hydroxyethoxy) Variant : The introduction of a terminal hydroxyl group fundamentally alters the binding thermodynamics. It acts as both a hydrogen bond donor and acceptor. In many kinase crystal structures, this moiety extends into the solvent-exposed channel, displacing high-energy ordered water molecules or directly interacting with polar side chains (e.g., Asp or Lys residues). This optimization strategy not only improves target affinity but drastically enhances the physicochemical profile, as demonstrated in the structure-based design of PI3K and ERK inhibitors 12.

G Hinge 5-Aminopyrimidine (Hinge Binder) Ethoxy 4-Ethoxy Variant (Lipophilic) Hinge->Ethoxy C4 Substitution HEthoxy 4-(2-Hydroxyethoxy) Variant (Hydrophilic) Hinge->HEthoxy C4 Substitution Pocket Hydrophobic Pocket (Desolvation Penalty) Ethoxy->Pocket Van der Waals Solvent Solvent Channel (H-Bonding Network) HEthoxy->Solvent H-Bond Donor/Acceptor

Structural logic of 5-aminopyrimidine C4-substitutions in the kinase ATP-binding pocket.

Comparative Data Analysis

The following table synthesizes the typical pharmacological and physicochemical shifts observed when transitioning from a 4-ethoxy to a 4-(2-hydroxyethoxy) substituent on a 5-aminopyrimidine kinase inhibitor scaffold.

Parameter4-Ethoxy 5-Aminopyrimidine4-(2-Hydroxyethoxy) 5-AminopyrimidineMechanistic Impact & Causality
Kinase IC50 (nM) 15 ± 38 ± 2Hydroxyl group forms an additional H-bond in the solvent channel, increasing potency.
Binding Affinity ( Kd​ , nM) 12.55.2Slower koff​ due to stable hydrogen bonding and ordered water displacement.
LogD (pH 7.4) 3.21.8Reduced lipophilicity improves Lipophilic Efficiency (LipE) and reduces non-specific binding.
Aqueous Solubility (µM) < 10> 150Disruption of crystal packing and increased polarity drastically improves solubility.
Permeability ( Papp​ , 10−6 cm/s) 25 (High)12 (Moderate)Increased Polar Surface Area (PSA) slightly reduces passive membrane diffusion.

Note: Data represents a synthesized representative SAR profile based on established medicinal chemistry principles for this scaffold class.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the binding affinity and functional inhibition of these variants, a robust, self-validating experimental cascade is required. Relying solely on end-point assays can obscure kinetic advantages; therefore, an orthogonal approach is mandatory.

Workflow Comp Compound Synthesis SPR SPR Binding Kinetics (Kd) Comp->SPR FRET TR-FRET Assay (IC50) Comp->FRET Cell Cellular Target Engagement SPR->Cell FRET->Cell ADME ADME/Solubility Profiling Cell->ADME

Self-validating experimental workflow for evaluating kinase inhibitor affinity and ADME profiles.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective : Determine the thermodynamic ( Kd​ ) and kinetic ( kon​ , koff​ ) parameters. Causality : The 4-(2-hydroxyethoxy) group's improved affinity is often driven by a slower koff​ rate due to stable H-bonding. SPR directly measures these real-time kinetics, unlike standard biochemical assays.

Step-by-Step Methodology :

  • Surface Preparation : Immobilize the target kinase on a CM5 sensor chip via standard amine coupling (target ~2000 RU).

    • Self-Validation: Immobilize a kinase-dead mutant or use an ethanolamine-blocked empty flow cell as a reference channel to subtract non-specific binding.

  • System Priming : Equilibrate the system with running buffer (e.g., HBS-P+ supplemented with 1% DMSO).

    • Causality: Precise DMSO matching between the running buffer and compound dilution is critical to prevent bulk refractive index shifts that mask true binding signals.

  • Analyte Injection : Inject the 4-ethoxy and 4-(2-hydroxyethoxy) variants in a multi-cycle kinetic format (concentration range: 0.1 nM to 1000 nM, 2-fold dilutions).

  • Positive Control Validation : Run a known reference inhibitor (e.g., Staurosporine) to calculate the active fractional Rmax​ .

    • Self-Validation: If the reference compound does not hit the theoretical Rmax​ based on the protein's molecular weight, the immobilized protein has partially denatured, and the chip must be discarded.

  • Data Fitting : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: TR-FRET Kinase Activity Assay

Objective : Quantify the biochemical IC50 to ensure that binding translates to functional kinase inhibition. Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference—a common artifact with conjugated pyrimidine derivatives—by utilizing a microsecond time delay before measurement.

Step-by-Step Methodology :

  • Reagent Assembly : Combine the kinase, ATP (calibrated exactly to its apparent Km​ to ensure competitive inhibition profiling), and a biotinylated peptide substrate in a 384-well low-volume plate.

  • Compound Addition : Dispense the inhibitors using an acoustic liquid handler (e.g., Echo) to eliminate tip-based carryover and volume errors. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection Phase : Terminate the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Assay Robustness Check : Calculate the Z'-factor using high control (DMSO, 100% activity) and low control (EDTA, 0% activity) wells.

    • Self-Validation Gate: The assay data is only valid and actionable if Z′>0.6 , ensuring a wide dynamic range and low signal variance.

  • Analysis : Plot the emission ratio (665 nm / 615 nm) against the log of the compound concentration. Fit the data using a 4-parameter logistic non-linear regression to determine the IC50.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

This guide provides a detailed protocol for the proper and safe disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these proced...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper and safe disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety data for analogous compounds and overarching regulatory frameworks governing laboratory waste.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol should always be consulted prior to handling. In the absence of a specific SDS, a conservative hazard assessment based on structurally similar aminopyrimidine and aminopyridine compounds is a critical first step.

Inferred Hazard Profile:

Based on data for related compounds, 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol should be handled as a substance that is potentially:

  • Harmful if swallowed (Acute Oral Toxicity) .[1][2][3]

  • Causes skin and serious eye irritation .[1][3][4][5]

  • May cause respiratory irritation .[1][3][4][5]

  • Toxic to aquatic life , potentially with long-lasting effects.[6]

These potential hazards necessitate that all waste streams containing this compound be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] Given the toxicological profile of its analogues, waste containing this compound likely falls under the toxicity characteristic.

Table 1: Summary of Potential Hazards and Regulatory Considerations

Hazard CategoryDescriptionPrimary Regulatory BodyKey Regulation
Health Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.Occupational Safety and Health Administration (OSHA)29 CFR 1910.1200 (Hazard Communication)[9][10]
Environmental Hazards Potential for acute and chronic aquatic toxicity.Environmental Protection Agency (EPA)40 CFR Parts 260-273 (RCRA)[7][8]
Physical Hazards While the compound itself is a solid, solutions may be flammable depending on the solvent used.[11][12]OSHA / Department of Transportation (DOT)29 CFR 1910.106 (Flammable Liquids)[13]

Personal Protective Equipment (PPE) and Handling Precautions

All handling and preparation for disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4] Appropriate PPE is mandatory to prevent dermal and ocular exposure.

  • Eye Protection : Chemical safety goggles or a face shield.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection : A laboratory coat must be worn to protect skin and clothing.[4]

  • Footwear : Closed-toed shoes are required.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[7][14]

Step 1: Designate Waste Containers Use separate, clearly labeled, and chemically compatible containers for each waste stream.[4][7] Containers must be in good condition, leak-proof, and equipped with a secure, tightly-fitting lid.[7][14]

Step 2: Labeling Every waste container must be labeled with the words "HAZARDOUS WASTE" .[4][14][15] The label must also include:

  • The full chemical name: "Waste 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol".

  • The approximate concentration or percentage of the compound.

  • The solvent system used (e.g., "in Methanol/DCM").

  • The relevant hazard pictograms (e.g., Harmful, Irritant, Environmentally Hazardous).[15]

Step 3: Segregate Waste Streams Maintain separate waste containers for the following to prevent incompatible materials from mixing[4][7][14]:

  • Liquid Waste : Collect unused solutions, reaction mothers, and solvent rinsates in a designated liquid hazardous waste container.

  • Solid Waste : Contaminated consumables such as gloves, weighing papers, and absorbent materials should be collected in a separate, lined solid hazardous waste container.[4]

  • Sharps Waste : Contaminated needles, scalpels, or broken glassware must be placed in a designated, puncture-proof sharps container.

Causality : Segregating waste is not merely an organizational task; it is a critical safety measure. For instance, mixing a pyrimidine-based compound with strong oxidizing agents or acids could lead to an uncontrolled exothermic reaction.

On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA) , which is under the direct control of laboratory personnel.[14][15]

  • Container Management : Waste containers must be kept closed at all times except when adding waste.[14] Do not leave funnels in the container opening.

  • Secondary Containment : Store waste containers within a secondary containment system, such as a spill pallet, to contain potential leaks.[7][13] This is especially critical for liquid waste.

  • Storage Limits : An SAA can hold up to 55 gallons of non-acutely hazardous waste. Once a container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 72 hours for pickup by a licensed disposal vendor.[14][15]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the proper disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol waste.

G Disposal Workflow for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol cluster_0 Step 1: In-Lab Waste Generation & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generation of Waste (Liquid, Solid, Sharps) B Select & Label 'HAZARDOUS WASTE' Container A->B C Segregate Waste Streams - Liquid - Solid - Sharps B->C D Store in Satellite Accumulation Area (SAA) (Keep Closed, Use Secondary Containment) C->D E Container Full? D->E E->D No F Date Container & Move to Central Accumulation Area (CAA) within 72h E->F Yes G Arrange Pickup with Licensed Environmental Waste Management Co. F->G H Properly Document & Manifest Waste G->H I Waste Transported for Final Disposal (e.g., Incineration) H->I

Caption: Procedural workflow for hazardous waste disposal.

Decontamination and Empty Container Disposal

Empty containers that held 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol must be decontaminated before disposal.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).[4][16]

  • Rinsate Collection : The rinsate from all three washes is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste stream.[4]

  • Container Disposal : After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., recycled glass or plastic), but only after defacing or removing the original label to prevent misuse.[11][16] Consult your institution's specific policies.

Spill Management and Emergency Procedures

An emergency response plan must be in place for any accidental release of this material.[7][17]

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4][11]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Report : Report the spill immediately to your institution's Environmental Health & Safety (EHS) department.

Final Disposal

The ultimate disposal of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol waste must be conducted by a licensed and certified environmental waste management company.[4][18] This is the only method that ensures compliance with EPA and DOT regulations. The recommended disposal method for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.[11]

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). USI. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). MCF Environmental Services. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. Retrieved from [Link]

  • OSHA Rules for Chemical Hazards . (2026, March 11). DuraLabel. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . (2026, February 3). MLI Environmental. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines . (n.d.). Emory University. Retrieved from [Link]

  • Chemical Waste Disposal Standard Operating Procedure . (2016, March 16). National University of Singapore. Retrieved from [Link]

  • 2-(2-aminopyridin-4-yl)ethan-1-ol — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet . (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS . (2016, April 20). Loba Chemie. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

As a Senior Application Scientist, I approach the handling of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS: 1536168-13-4) not merely as a routine chemical transfer, but as the management of a highly potent Active Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS: 1536168-13-4) not merely as a routine chemical transfer, but as the management of a highly potent Active Pharmaceutical Ingredient (API) intermediate. This compound features an aminopyrimidine core—a structural motif widely utilized in the development of targeted kinase inhibitors and antineoplastic agents[1]. Because of its potential biological activity, standard laboratory safety must be elevated from passive compliance to an active, self-validating system to prevent any inadvertent dermal or inhalation exposure.

Hazard Profiling & Mechanistic Toxicology

To build a robust safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is required. The hazards of this compound are dictated by both its molecular structure and the solvent vehicles required to dissolve it:

  • Nucleobase Mimicry & Biological Activity : Pyrimidine derivatives structurally mimic endogenous nucleobases (like cytosine and thymine). If introduced systemically, they can competitively bind to cellular kinases or interfere with nucleic acid synthesis pathways, making them biologically potent even at low concentrations[1]. The addition of the primary amine (-NH₂) and hydroxyethoxy groups increases the molecule's hydrogen-bonding capacity, potentially altering skin permeability compared to unsubstituted pyrimidines.

  • The Solvent Vector Effect (The "Trojan Horse") : In biological assays and synthesis workflows, pyrimidine intermediates are almost exclusively dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO interacts with keratin in the skin and displaces protein-bound water, transitioning the highly ordered gel phase of the stratum corneum into a loosely packed, permeable liquid crystalline phase[2]. Consequently, DMSO acts as a potent penetration enhancer, carrying the dissolved pyrimidine payload directly through the skin barrier and into the bloodstream[2].

ToxPathway Compound 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (API Intermediate) Vector Solvent Vector (e.g., DMSO) Compound->Vector Dissolved in Exposure Dermal / Systemic Absorption Vector->Exposure Stratum Corneum Disruption Mechanism Kinase Interaction & Cellular Toxicity Exposure->Mechanism PPE Butyl Rubber Gloves (Impermeable Barrier) PPE->Exposure Blocks

Mechanistic pathway of pyrimidine derivative exposure via solvent vectors and PPE barrier intervention.

Operational PPE Matrix & Quantitative Justification

To counter these mechanistic risks, your PPE must act as a self-validating system. Nitrile gloves, the standard in most laboratories, are fundamentally insufficient for sustained work with the solvents required for this compound. Nitrile degrades rapidly upon exposure to DMSO, offering less than 5 minutes of protection before chemical breakthrough occurs[3].

Table 1: Quantitative Breakthrough Times for Common API Solvents

Solvent Vehicle Nitrile (4-8 mil) Butyl Rubber (13-30 mil) Fluoroelastomer (15 mil)
Dimethyl Sulfoxide (DMSO) < 5 minutes (Degrades)[3] > 480 minutes (Excellent) > 480 minutes (Excellent)
Dimethylformamide (DMF) < 5 minutes (Degrades) > 480 minutes (Excellent) > 480 minutes (Excellent)
Dichloromethane (DCM) < 3 minutes (Degrades) < 15 minutes (Poor) > 480 minutes (Excellent)

| Methanol / Ethanol | > 60 minutes (Good) | > 480 minutes (Excellent) | > 480 minutes (Excellent) |

Task-Specific PPE Requirements:

  • Solid/Powder Weighing: Double Nitrile gloves (minimum 5 mil each), safety goggles, and a buttoned lab coat. Causality: Double-gloving provides a self-validating check; if the outer glove tears, the inner glove remains intact, and the visual contrast alerts the user immediately.

  • Solution Preparation (in DMSO/DMF): Inner Nitrile glove + Outer Butyl Rubber or Fluoroelastomer glove[3]. Safety goggles, face shield, and a chemical-resistant apron.

Step-by-Step Handling Protocol

The following methodology ensures that the handling of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is completely isolated from the operator's breathing zone and dermal surfaces.

Phase 1: Engineering Control Verification

  • Ensure the chemical fume hood or powder weighing enclosure is certified and operational.

  • Verify the face velocity is between 100–120 feet per minute (fpm) . Do not proceed if the airflow alarm is active.

  • Clear the workspace of unnecessary clutter to prevent turbulence and accidental spills.

Phase 2: Execution & Enclosed Transfer

  • Don the required task-specific PPE (see matrix above).

  • Place an anti-static weighing boat on the analytical balance inside the enclosure.

  • Using an anti-static micro-spatula, carefully transfer the solid powder. Scientific Insight: Aminopyrimidines can generate static charge; anti-static tools prevent the powder from aerosolizing or clinging to the sides of the container.

  • If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the enclosure.

Phase 3: Decontamination & Doffing

  • Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) or a suitable solvent, followed by a soap and water wipe.

  • Doffing Sequence: Remove the outer gloves inside the hood, turning them inside out to trap any chemical residue. Dispose of them in a designated hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves last. Wash hands immediately with soap and water.

Workflow Step1 1. Engineering Controls Verify Fume Hood Face Velocity >100 fpm Step2 2. PPE Donning Double Nitrile (Powder) or Butyl (DMSO) Step1->Step2 Step3 3. Execution Weighing & Enclosed Solvent Transfer Step2->Step3 Step4 4. Decontamination Wipe surfaces with 70% IPA Step3->Step4 Step5 5. Doffing & Disposal Remove outer gloves first; dispose as hazardous Step4->Step5

Step-by-step operational and doffing workflow for handling pyrimidine-based active intermediates.

Spill Response & Disposal Plan

Solid Spills (Powder):

  • Never sweep dry. Dry sweeping aerosolizes the API, creating a severe inhalation hazard.

  • Cover the spill with absorbent bench paper dampened with water or 70% IPA.

  • Wipe inward from the edges to the center to prevent spreading.

Liquid Spills (DMSO/DMF Solutions):

  • Do not use standard paper towels for large DMSO spills, as DMSO is combustible and can react with certain oxidizing agents.

  • Pour an inert absorbent material (such as vermiculite, sand, or a commercial chemical spill kit powder) over the liquid.

  • Scoop the absorbed mixture using a plastic dustpan and place it into a sealable hazardous waste bag.

Waste Segregation: All contaminated PPE, wipes, and empty reagent vials must be segregated into clearly labeled "Hazardous Chemical Waste - API Intermediates" containers. Because of the potential biological activity of pyrimidine derivatives, incineration is the strictly preferred and legally compliant method of final disposal.

Sources

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